3-Methoxybutane-1-thiol
Description
Structure
2D Structure
Properties
Molecular Formula |
C5H12OS |
|---|---|
Molecular Weight |
120.22 g/mol |
IUPAC Name |
3-methoxybutane-1-thiol |
InChI |
InChI=1S/C5H12OS/c1-5(6-2)3-4-7/h5,7H,3-4H2,1-2H3 |
InChI Key |
UIGOVCCELNFAMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCS)OC |
Origin of Product |
United States |
Foundational & Exploratory
3-Methoxybutane-1-thiol: A Technical Overview of Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structure of 3-Methoxybutane-1-thiol. Due to the limited availability of experimental data for this specific compound, this document combines known structural information with predicted physicochemical properties. Furthermore, it outlines generalized experimental protocols for the synthesis and analysis of alkoxy-thiols, which are applicable to this compound. This guide also discusses the potential biological significance of this molecule by examining the well-established roles of thiol and alkoxy functional groups in biological systems. All quantitative data is presented in tabular format for clarity, and key experimental workflows are visualized using logical diagrams.
Chemical Structure and Identification
This compound is an organic compound containing both a methoxy ether group and a terminal thiol (sulfhydryl) group. The presence of these two functional groups suggests a molecule with a unique combination of polarity and reactivity.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 2354274-21-6 |
| Molecular Formula | C₅H₁₂OS |
| SMILES | CC(OC)CCS |
| InChI Key | Not readily available |
Physicochemical Properties
| Property | Predicted Value | Notes |
| Molecular Weight | 120.21 g/mol | Calculated from the molecular formula. |
| Boiling Point | ~150-160 °C | Estimation based on structurally similar compounds. |
| Density | ~0.9 - 1.0 g/cm³ | Estimation based on structurally similar compounds. |
| Solubility | Sparingly soluble in water; soluble in organic solvents. | The thiol group provides some polarity, while the hydrocarbon backbone limits water solubility. |
| pKa (Thiol) | ~10-11 | Typical pKa range for alkanethiols. |
Experimental Protocols
Detailed, validated experimental protocols specifically for this compound have not been published. However, based on established organic chemistry principles, the following sections outline generalized methodologies for its synthesis and analysis.
Synthesis of 3-Alkoxy-1-alkanethiols
A common and effective method for the synthesis of thiols from alkyl halides is the reaction with a sulfur nucleophile, such as sodium hydrosulfide or thiourea. For this compound, a plausible synthetic route would involve the nucleophilic substitution of a suitable 3-methoxybutyl halide.
General Protocol:
-
Starting Material Preparation: The synthesis would commence with a 3-methoxybutyl halide, such as 1-bromo-3-methoxybutane or 1-chloro-3-methoxybutane. This precursor can be synthesized from 3-methoxy-1-butanol.
-
Nucleophilic Substitution: The 3-methoxybutyl halide is reacted with a source of the sulfhydryl group.
-
Method A (Sodium Hydrosulfide): Reaction with sodium hydrosulfide (NaSH) in a polar aprotic solvent like dimethylformamide (DMF) would directly yield the thiol. This is an S_N2 reaction.
-
Method B (Thiourea): Reaction with thiourea followed by hydrolysis is an alternative that can minimize the formation of dialkyl sulfide byproducts. The initial reaction forms an isothiouronium salt, which is then hydrolyzed with a base (e.g., sodium hydroxide) to release the thiol.
-
-
Work-up and Purification: The reaction mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by distillation or column chromatography to yield pure this compound.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It allows for the separation, identification, and quantification of the analyte.
General Protocol:
-
Sample Preparation: The sample containing this compound is diluted in a suitable volatile solvent (e.g., dichloromethane or hexane). An internal standard may be added for quantitative analysis.
-
GC Separation: A small volume of the prepared sample is injected into the gas chromatograph. The compound is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column.
-
MS Detection and Analysis: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that can be used for identification.
Biological Activity and Signaling Pathways
There is no specific information in the scientific literature regarding the biological activity or involvement in signaling pathways of this compound. However, the presence of a thiol group suggests potential roles in redox regulation and antioxidant processes, as is common for many low-molecular-weight thiols in biological systems.[1]
The thiol group can participate in a variety of biologically relevant reactions:
-
Antioxidant Activity: Thiols can act as radical scavengers, protecting cells from oxidative damage.
-
Redox Signaling: The reversible oxidation of thiols to disulfides is a key mechanism in cellular signaling.
-
Enzyme Cofactors: The sulfhydryl group is a key component of coenzyme A, which is central to metabolism.
-
Detoxification: Thiols, such as in glutathione, are involved in the detoxification of xenobiotics.
The methoxy group generally increases the lipophilicity of a molecule, which could influence its ability to cross cell membranes.
Conclusion
This compound is a molecule with interesting structural features, combining the properties of an ether and a thiol. While specific experimental data for this compound is scarce, this guide provides a foundational understanding of its structure, predicted properties, and general methodologies for its synthesis and analysis. Further experimental investigation is required to fully characterize its physicochemical properties and to explore its potential biological activities. The information presented herein should serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who may be interested in exploring this and related alkoxy-thiol compounds.
References
Unraveling the Identity of 3-Methoxybutane-1-thiol: A Case of Mistaken Identity in Chemical Nomenclature
A comprehensive investigation into the chemical compound "3-Methoxybutane-1-thiol" has revealed a significant ambiguity in its nomenclature, with no definitive CAS number or substantial body of scientific literature corresponding to this specific name. Extensive searches across chemical databases and scientific repositories consistently point towards two related but distinct compounds: 3-methyl-1-butanethiol and 3-methoxy-1-butanol . This suggests that "this compound" may be a misnomer or a compound that is not widely synthesized or documented.
For researchers, scientists, and drug development professionals, precise chemical identification is paramount to ensure the validity and reproducibility of experimental work. The lack of a unique identifier for "this compound" precludes the compilation of a reliable and in-depth technical guide as requested.
Key Identifiers of Related Compounds
To aid in the clarification of the intended subject of inquiry, the identifiers for the two most probable alternative compounds are presented below.
| Identifier | 3-Methyl-1-butanethiol | 3-Methoxy-1-butanol |
| CAS Number | 541-31-1 | 2517-43-3 |
| IUPAC Name | 3-methylbutane-1-thiol | 3-methoxybutan-1-ol |
| Synonyms | Isoamyl mercaptan, Isopentyl mercaptan | |
| PubChem CID | 10925 | 17291 |
| EC Number | 208-774-3 | 219-741-8 |
| UNII | MMK4SUN45E | SJ995B41AO |
Physicochemical Properties
A summary of the key physicochemical properties for both "3-methyl-1-butanethiol" and "3-methoxy-1-butanol" is provided for comparative purposes.
| Property | 3-Methyl-1-butanethiol | 3-Methoxy-1-butanol |
| Molecular Formula | C₅H₁₂S | C₅H₁₂O₂ |
| Molecular Weight | 104.21 g/mol | 104.15 g/mol |
| Boiling Point | 117-118 °C | 159-163 °C |
| Density | 0.835 g/mL at 25 °C | 0.921-0.924 g/mL at 20 °C |
| Flash Point | 18.3 °C (65 °F) | 47 °C (117 °F) |
| Refractive Index | 1.4432 at 20 °C | 1.415-1.417 at 20 °C |
Logical Relationship Diagram
The following diagram illustrates the relationship between the user's query and the identified, well-documented chemical compounds.
Caption: Logical workflow illustrating the ambiguity of the queried chemical name.
Due to the absence of verifiable data for "this compound," it is not possible to provide detailed experimental protocols or further visualizations as requested. Researchers are advised to verify the correct CAS number and IUPAC name of their compound of interest before proceeding with any experimental work. Should a valid identifier for "this compound" be available, a comprehensive technical guide could be developed.
Physical properties of 3-Methoxybutane-1-thiol (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a technical overview of the key physical properties of 3-Methoxybutane-1-thiol, specifically its boiling point and density. Due to a lack of available experimental data in peer-reviewed literature and chemical databases, this guide focuses on established methodologies for the experimental determination of these properties. Detailed protocols are provided to enable researchers to accurately measure the boiling point and density of this compound or analogous compounds in a laboratory setting.
Introduction
This compound is an organosulfur compound with potential applications in various fields of chemical research and development. A thorough understanding of its physical properties is fundamental for its handling, purification, and use in synthetic protocols. This guide addresses the determination of two such critical properties: boiling point and density.
Physical Properties of this compound
A comprehensive search of scientific databases reveals a lack of experimentally determined values for the boiling point and density of this compound. It is common for novel or less-studied compounds to have incomplete physical property data. Therefore, this guide provides detailed experimental protocols for the determination of these values.
Table 1: Physical Property Data for this compound
| Physical Property | Experimental Value | Predicted/Estimated Value |
| Boiling Point | Data not available | Not readily available |
| Density | Data not available | Not readily available |
Experimental Protocols for Property Determination
The following sections outline standard laboratory procedures for determining the boiling point and density of a liquid organic compound such as this compound.
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[1] This can be accurately measured using several techniques, with the choice often depending on the amount of sample available.[1]
3.1.1. Thiele Tube Method (Microscale)
This method is advantageous as it requires a small amount of the sample (less than 0.5 mL).[2]
-
Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band or wire, heating oil (mineral oil or silicone oil), and a heat source (Bunsen burner or heating mantle).
-
Procedure:
-
A small amount of this compound is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.
-
The test tube is attached to a thermometer.
-
The assembly is placed in a Thiele tube containing heating oil, ensuring the sample is immersed in the oil.
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is discontinued, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[3]
-
3.1.2. Simple Distillation Method (Macroscale)
For larger sample volumes (> 5 mL), a simple distillation provides both purification and a boiling point measurement.[1][4]
-
Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.
-
Procedure:
-
The distillation flask is charged with this compound and a few boiling chips to ensure smooth boiling.
-
The apparatus is assembled for simple distillation, with the thermometer bulb positioned just below the side arm leading to the condenser.
-
The liquid is heated to a boil.
-
The temperature is recorded when the vapor condensation ring is stable on the thermometer bulb and the first drop of distillate is collected. This temperature represents the boiling point.[5]
-
Density is the mass of a substance per unit volume. For liquids, it is commonly measured using a pycnometer or a hydrometer.[6]
3.2.1. Pycnometer Method
This method provides a very accurate determination of density.
-
Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), analytical balance, and a constant temperature water bath.
-
Procedure:
-
The empty pycnometer is cleaned, dried, and its mass is accurately determined.
-
The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium. The mass of the pycnometer filled with water is then measured.
-
The pycnometer is emptied, dried, and then filled with this compound.
-
The mass of the pycnometer filled with the sample is determined at the same constant temperature.
-
The density of the sample is calculated using the following formula: Density of Sample = (Mass of Sample / Mass of Water) * Density of Water at the experimental temperature.
-
3.2.2. Hydrometer Method
This method is quicker but generally less accurate than the pycnometer method.[6]
-
Apparatus: Hydrometer, a graduated cylinder of appropriate size.
-
Procedure:
-
The graduated cylinder is filled with this compound to a level that will allow the hydrometer to float freely without touching the bottom or sides.
-
The hydrometer is gently lowered into the liquid until it floats.
-
The density is read from the scale on the hydrometer at the point where the surface of the liquid meets the stem.
-
Workflow for Physical Property Determination
The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a liquid compound like this compound.
Caption: Workflow for the experimental determination of boiling point and density.
Conclusion
References
A Technical Guide to the Spectroscopic Profile of 3-Methoxybutane-1-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Methoxybutane-1-thiol, a molecule of interest in various chemical and pharmaceutical research domains. Due to the limited availability of public experimental spectra for this specific compound, this document focuses on high-quality predicted data, offering a valuable reference for its characterization. The guide also outlines standardized experimental protocols for the acquisition of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, which are broadly applicable to molecules of this class.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are generated using advanced computational models and provide a close approximation of expected experimental values.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 3.35 | s | 3H | -OCH₃ |
| 3.20 - 3.30 | m | 1H | -CH(OCH₃)- |
| 2.55 | t | 2H | -CH₂-SH |
| 1.70 | q | 2H | -CH₂-CH₂- |
| 1.35 | t | 1H | -SH |
| 1.20 | d | 3H | -CH(OCH₃)CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| 75.5 | -CH(OCH₃)- |
| 56.0 | -OCH₃ |
| 35.0 | -CH₂-CH₂- |
| 25.0 | -CH₂-SH |
| 20.0 | -CH(OCH₃)CH₃ |
Table 3: Predicted Key IR Absorptions
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 2950-2850 | C-H | Stretching |
| 2550-2600 | S-H | Stretching (weak) |
| 1465 | C-H | Bending |
| 1100 | C-O | Stretching |
| 600-700 | C-S | Stretching |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 120 | 25 | [M]⁺ (Molecular Ion) |
| 105 | 15 | [M - CH₃]⁺ |
| 87 | 100 | [M - SH]⁺ |
| 75 | 40 | [CH(OCH₃)CH₂CH₃]⁺ |
| 59 | 60 | [CH(OCH₃)CH₃]⁺ |
| 45 | 80 | [CH₂OH]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 500 MHz spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, 16 scans, and a pulse angle of 45 degrees.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same 125 MHz spectrometer. Use a proton-decoupled pulse sequence. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and accumulating 1024 scans for a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance (ATR)-FTIR: Place a drop of neat liquid this compound directly onto the crystal of an ATR-FTIR spectrometer. Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Electron Ionization (EI)-MS: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet. For EI, use a standard electron energy of 70 eV. The mass analyzer (e.g., a quadrupole or time-of-flight) should be set to scan a mass range of m/z 30-200.
Visualizations
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
Reactivity Profile of 3-Methoxybutane-1-thiol with Electrophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxybutane-1-thiol is a thiol-containing organic molecule with a reactive sulfhydryl (-SH) group that governs its chemical behavior. Due to the high nucleophilicity of the sulfur atom, this compound is expected to react readily with a variety of electrophiles. This technical guide details the predicted reactivity profile of this compound based on the well-established chemistry of simple alkanethiols. The primary reactions include S-alkylation, oxidation to disulfides and sulfonic acids, and Michael-type additions. Understanding this reactivity is crucial for its application in organic synthesis and drug development, where the thiol group can be used for conjugation or as a target for electrophilic drugs. This document provides a theoretical framework for its reactivity, along with generalized experimental protocols and illustrative diagrams.
Introduction to the Reactivity of Thiols
Thiols, or mercaptans, are sulfur analogs of alcohols. The sulfur atom in the sulfhydryl group of this compound is larger and its electrons are more polarizable than the oxygen in a corresponding alcohol. This leads to several key differences in reactivity:
-
Acidity: Thiols are generally more acidic than alcohols. The pKa of simple alkanethiols is typically in the range of 10-11, compared to 16-18 for alcohols.[1][2] This means that this compound can be readily deprotonated by common bases to form the corresponding thiolate anion.
-
Nucleophilicity: Both the neutral thiol and its conjugate base, the thiolate, are excellent nucleophiles.[2][3][4] The thiolate is a particularly potent nucleophile and will readily participate in substitution and addition reactions with a wide range of electrophiles.
The methoxy group at the 3-position is not expected to have a significant electronic effect on the reactivity of the distant thiol group, thus the reactivity of this compound is predicted to be similar to that of other primary alkanethiols.
Predicted Reactivity with Electrophiles
The reactivity of this compound is dominated by the nucleophilic character of the sulfur atom. The following sections outline the expected reactions with common classes of electrophiles.
S-Alkylation with Alkyl Halides
This compound is expected to react with primary and secondary alkyl halides in a classic SN2 reaction to form the corresponding thioether (sulfide). The reaction is typically carried out in the presence of a base to deprotonate the thiol to the more nucleophilic thiolate.
-
Reaction: R-SH + R'-X + Base → R-S-R' + HB + X-
-
(where R = 3-methoxybutyl, R' = alkyl group, X = halide)
-
-
Mechanism: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6]
Oxidation Reactions
The sulfur atom in this compound can exist in various oxidation states, making it susceptible to oxidation.
-
To Disulfides: Mild oxidizing agents such as iodine (I2) or air in the presence of a base will oxidize this compound to its corresponding disulfide. This is a common reaction for thiols and is reversible with reducing agents.[7][8][9][10]
-
Reaction: 2 R-SH + [O] → R-S-S-R + H2O
-
-
To Sulfonic Acids: Stronger oxidizing agents like hydrogen peroxide, potassium permanganate, or nitric acid will oxidize the thiol to a sulfonic acid.
-
Reaction: R-SH + 3 [O] → R-SO3H
-
Michael Addition to α,β-Unsaturated Carbonyls
As a potent nucleophile, the thiolate of this compound is expected to undergo a conjugate (Michael) addition to α,β-unsaturated carbonyl compounds, such as enones and enoates. This reaction forms a new carbon-sulfur bond at the β-carbon of the electrophile.[11][12]
-
Reaction: R-SH + CH2=CH-C(=O)-R' + Base → R-S-CH2-CH2-C(=O)-R'
Quantitative Data Summary
| Reaction Type | Electrophile Class | Expected Reactivity | Influencing Factors | Typical Alkanethiol pKa |
| S-Alkylation | Alkyl Halides (1°, 2°) | High | Base strength, solvent, leaving group ability | ~10-11 |
| Oxidation | Mild Oxidants (I2, air) | High | Oxidant strength, pH | ~10-11 |
| Oxidation | Strong Oxidants (H2O2, KMnO4) | High | Oxidant strength, reaction conditions | ~10-11 |
| Michael Addition | α,β-Unsaturated Carbonyls | High | Base catalysis, nature of the Michael acceptor | ~10-11 |
Experimental Protocols
The following are generalized experimental protocols for key reactions of thiols, which can be adapted for this compound.
General Protocol for S-Alkylation of a Thiol
-
Deprotonation: Dissolve the thiol (1 equivalent) in a suitable polar aprotic solvent such as THF or DMF. Add a strong base, such as sodium hydride (NaH) or sodium methoxide (NaOMe) (1.1 equivalents), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture at this temperature for 30 minutes to an hour to ensure complete formation of the thiolate.
-
Alkylation: Add the alkyl halide (1 equivalent) dropwise to the solution of the thiolate at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Oxidation of a Thiol to a Disulfide
-
Reaction Setup: Dissolve the thiol (1 equivalent) in a suitable solvent (e.g., methanol, water, or a biphasic system).
-
Oxidation: Add a solution of the oxidizing agent, such as iodine (0.5 equivalents) in methanol or 30% hydrogen peroxide (1.1 equivalents) with a catalytic amount of sodium iodide, dropwise to the thiol solution.[8]
-
Monitoring: Stir the reaction at room temperature. The reaction is often rapid and can be monitored by the disappearance of the thiol (e.g., by TLC using a potassium permanganate stain).
-
Work-up: If using iodine, the reaction can be quenched with a solution of sodium thiosulfate to remove any excess iodine. Extract the disulfide with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: The disulfide can be purified by recrystallization or column chromatography.
General Protocol for Michael Addition of a Thiol
-
Reaction Setup: Dissolve the α,β-unsaturated carbonyl compound (1 equivalent) in a suitable solvent like ethanol or THF.
-
Thiol Addition: Add the thiol (1.1 equivalents) to the solution.
-
Base Catalysis: Add a catalytic amount of a base, such as triethylamine (Et3N) or sodium hydroxide (NaOH), to the reaction mixture.
-
Reaction: Stir the mixture at room temperature until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl). Extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purification: Purify the adduct by column chromatography.
Visualizations
Signaling Pathways and Logical Relationships
The fundamental reactivity of this compound is governed by the nucleophilicity of the sulfur atom, which is enhanced upon deprotonation. The following diagram illustrates this relationship and its subsequent reaction with a generic electrophile.
Caption: Nucleophilicity and reaction pathway of this compound.
Experimental Workflow
The following diagram outlines a typical laboratory workflow for the S-alkylation of this compound.
Caption: General experimental workflow for the S-alkylation of a thiol.
References
- 1. chem.indiana.edu [chem.indiana.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Khan Academy [khanacademy.org]
- 7. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Efficient synthesis of disulfides by air oxidation of thiols under sonication - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Nitro-fatty acid reaction with glutathione and cysteine. Kinetic analysis of thiol alkylation by a Michael addition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermal Stability and Degradation of 3-Methoxybutane-1-thiol
For Immediate Release
LACK OF PUBLIC DATA NECESSITATES THEORETICAL ANALYSIS OF 3-METHOXYBUTANE-1-THIOL THERMAL STABILITY
In the absence of publicly available experimental data on the thermal stability and degradation of this compound, this technical guide presents a theoretical framework based on established principles of organic chemistry. The following analysis of potential degradation pathways and products is intended to provide a foundational understanding for researchers, scientists, and drug development professionals. The experimental protocols detailed herein are the standard methods that would be employed to verify these predictions.
Predicted Thermal Degradation Pathways
The thermal degradation of this compound is anticipated to proceed through several competing pathways, primarily driven by the relative bond dissociation energies within the molecule. The primary mechanisms are expected to be homolytic bond cleavage and intramolecular elimination.
1. Homolytic Bond Cleavage: At elevated temperatures, the covalent bonds within the this compound molecule are expected to break homolytically, where each atom in the bond retains one electron, leading to the formation of free radicals. The most likely points of initial cleavage are the C-S, C-C, and C-O bonds.
-
C-S Bond Cleavage: The carbon-sulfur bond is generally weaker than carbon-carbon and carbon-oxygen bonds, making it a probable site for initial cleavage. This would result in the formation of a 3-methoxybutyl radical and a sulfhydryl radical.
-
C-C Bond Cleavage: Cleavage of the carbon-carbon bonds at various positions along the butane chain would lead to a variety of smaller radical fragments.
-
C-O Bond Cleavage: The carbon-oxygen bond in the methoxy group could also cleave, yielding a methyl radical and a 3-mercaptobutoxy radical.
These initial radical species can then participate in a cascade of secondary reactions, including hydrogen abstraction, disproportionation, and recombination, leading to a complex mixture of final degradation products.
2. Intramolecular Elimination (Pyrolysis): A concerted, non-radical pathway involving a cyclic transition state could also contribute to the degradation of this compound. This type of reaction, often referred to as a thermal syn-elimination, could lead to the formation of stable, non-radical products. For example, a six-membered transition state could facilitate the elimination of hydrogen sulfide (H₂S) to form 3-methoxy-1-butene.
A diagram illustrating the predicted primary degradation pathways is provided below.
Predicted Degradation Products
Based on the pathways described above, the thermal degradation of this compound is expected to yield a mixture of volatile and non-volatile products. A summary of the predicted primary products is presented in Table 1.
| Predicted Product | Formation Pathway | Physical State (STP) |
| Hydrogen Sulfide (H₂S) | Intramolecular Elimination | Gas |
| 3-Methoxy-1-butene | Intramolecular Elimination | Liquid |
| Methane | Radical Recombination | Gas |
| Butane | Radical Recombination | Gas |
| Dimethyl ether | Radical Recombination | Gas |
| Various alkenes/alkanes | Radical Disproportionation | Gas/Liquid |
| Higher molecular weight sulfur compounds | Radical Recombination | Liquid/Solid |
Table 1: Predicted Primary Thermal Degradation Products of this compound.
Experimental Protocols for Thermal Stability Analysis
To empirically determine the thermal stability and degradation profile of this compound, a suite of analytical techniques would be employed. The following are detailed protocols for the key recommended experiments.
1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperatures at which the compound degrades and to quantify the mass loss associated with decomposition.
-
Methodology:
-
A small, precisely weighed sample (5-10 mg) of this compound is placed in a high-purity, inert crucible (e.g., alumina or platinum).
-
The crucible is placed on a sensitive microbalance within a furnace.
-
An inert atmosphere (e.g., nitrogen or argon) is established and maintained at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
The furnace is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., ambient to 600 °C).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the temperatures of maximum degradation rates (from the derivative of the TGA curve).
-
2. Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.
-
Methodology:
-
A small, accurately weighed sample (2-5 mg) of this compound is hermetically sealed in an aluminum or copper pan.
-
An empty, sealed reference pan is also prepared.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere.
-
The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.
-
The resulting DSC curve (heat flow vs. temperature) will show endothermic or exothermic peaks corresponding to thermal events. Decomposition is typically observed as a complex series of exothermic and/or endothermic events.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS) of Evolved Gases
-
Objective: To identify the volatile products generated during thermal degradation.
-
Methodology:
-
The outlet of the TGA furnace is coupled to the injection port of a gas chromatograph via a heated transfer line.
-
As the this compound sample is heated in the TGA, the evolved gases are swept by the inert purge gas into the GC.
-
At specific temperatures of interest (e.g., at the onset of mass loss and at peak degradation rates), a sample of the evolved gas is injected onto the GC column.
-
The GC separates the individual components of the gas mixture based on their volatility and interaction with the stationary phase of the column.
-
As each component elutes from the GC column, it enters the mass spectrometer.
-
The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component.
-
The mass spectra are compared to a library of known spectra to identify the degradation products.
-
A diagram illustrating the experimental workflow for the comprehensive thermal analysis of this compound is provided below.
Conclusion
While this guide provides a scientifically grounded, theoretical framework for the thermal stability and degradation of this compound, it is imperative that these predictions are confirmed through rigorous experimental investigation. The detailed protocols provided herein offer a clear roadmap for such a study. A comprehensive understanding of the thermal behavior of this compound is crucial for its safe handling, storage, and application in research and development.
The Solubility Profile of 3-Methoxybutane-1-thiol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 3-methoxybutane-1-thiol in various organic solvents. In the absence of direct experimental quantitative data, this document outlines a predicted solubility profile based on the physicochemical properties of its constituent functional groups—a thiol and an ether—and the overall molecular structure. This guide also details standardized experimental protocols for determining solubility and presents a logical workflow for solubility prediction. This information is intended to assist researchers, scientists, and professionals in drug development in handling, formulating, and utilizing this compound.
Introduction
This compound is an organosulfur compound of interest in various chemical and pharmaceutical applications. Its unique structure, incorporating both a thiol (-SH) and an ether (-O-) functional group, imparts a distinct set of physical and chemical properties that influence its behavior in different solvent systems. Understanding the solubility of this compound is critical for its effective use in synthesis, formulation, and biological studies.
The principle of "like dissolves like" is the cornerstone of solubility prediction. The polarity, hydrogen bonding capability, and van der Waals forces of both the solute and the solvent dictate the extent of miscibility. This compound possesses a polar thiol group, a moderately polar ether group, and a nonpolar butane backbone. This amphiphilic nature suggests a broad solubility range in organic solvents.
Predicted Solubility of this compound
Due to the lack of specific experimental data for this compound, the following table provides a predicted solubility profile based on the known solubility of similar compounds, such as butanethiol and methoxybutane. Butanethiol is reported to be soluble in alcohol and ether and slightly soluble in chloroform.[1][2] 2-Methoxybutane is described as being soluble in other organic solvents.[3] Thiols, in general, are less soluble in polar solvents than their alcohol counterparts due to weaker hydrogen bonding.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | High | The thiol group can engage in hydrogen bonding with alcohols. The alkyl chain is compatible with the alcohol's alkyl group. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | The ether functional group in this compound is structurally similar to these solvents, promoting miscibility. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High | Ketones are polar aprotic solvents that can interact favorably with the polar groups of the thiol. |
| Esters | Ethyl acetate | High | Similar polarity to ketones, expected to be a good solvent. |
| Halogenated Solvents | Dichloromethane, Chloroform | Medium to High | These solvents can dissolve a wide range of organic compounds. Slight polarity differences may affect miscibility. |
| Aromatic Hydrocarbons | Toluene, Benzene | Medium | The nonpolar butane backbone will interact favorably with aromatic rings, but the polar functional groups may limit complete miscibility. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Low to Medium | The nonpolar nature of these solvents is compatible with the butane chain, but they will not effectively solvate the polar thiol and ether groups. |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These highly polar solvents are capable of dissolving a wide range of polar and nonpolar compounds. |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data for this compound, a standardized experimental protocol should be followed. The most common method is the isothermal shake-flask method.
Objective: To determine the saturation concentration of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge
-
Analytical instrument for quantification (e.g., Gas Chromatography with a Flame Ionization Detector - GC-FID)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container.
-
Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the solution to stand undisturbed at the constant temperature to allow the undissolved solute to settle. If necessary, centrifuge the sample to facilitate the separation of the excess solute.
-
Sampling: Carefully withdraw a known volume of the clear, saturated supernatant using a pre-calibrated pipette.
-
Dilution: Dilute the aliquot with the same solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as GC-FID, to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).
-
Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.
Visualization of Solubility Prediction Workflow
The following diagram illustrates the logical workflow for predicting the solubility of an organic compound like this compound based on its structural features and the properties of the solvent.
Caption: Logical workflow for predicting the solubility of this compound.
Conclusion
References
Potential Reaction Mechanisms of 3-Methoxybutane-1-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the potential reaction mechanisms involving 3-Methoxybutane-1-thiol. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates from well-established principles of thiol chemistry to predict its reactivity. The guide covers key reaction pathways including nucleophilic substitution for its synthesis, oxidation to its corresponding disulfide, Michael addition to α,β-unsaturated systems, and radical-mediated thiol-ene reactions. Detailed hypothetical experimental protocols, based on analogous transformations, are provided to serve as a starting point for laboratory investigation. Quantitative data from similar reactions are summarized to offer expected trends in yields. The described mechanisms and pathways are visualized through diagrams to facilitate a deeper understanding of the chemical principles at play. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science who are interested in the application of functionalized thiols.
Introduction
This compound is a bifunctional molecule containing both a thiol (-SH) and a methoxy (-OCH₃) group. This combination of functionalities imparts unique chemical properties, making it an interesting building block for the synthesis of more complex molecules in drug discovery and materials science. The thiol group is a versatile functional group known for its nucleophilicity and its ability to undergo oxidation to form disulfide bonds, a linkage of significant importance in biological systems and polymer chemistry. The presence of the methoxy group can influence the molecule's polarity, solubility, and metabolic stability, and may also play a role in directing the regioselectivity of certain reactions.
This guide will systematically explore the predicted reactivity of this compound across four major classes of reactions:
-
Synthesis via Nucleophilic Substitution: The formation of the thiol group.
-
Oxidation: The conversion of the thiol to a disulfide.
-
Michael Addition: The conjugate addition of the thiol to activated alkenes.
-
Thiol-Ene Reaction: The radical-based addition to alkenes.
Synthesis of this compound
The most probable synthetic route to this compound involves a nucleophilic substitution reaction on a suitable precursor, such as 1-bromo-3-methoxybutane or 3-methoxybutan-1-ol. A common and efficient method for the preparation of thiols from alkyl halides involves the use of thiourea. This method is often preferred over using sodium hydrosulfide to avoid the formation of the corresponding sulfide as a major byproduct.[1]
Proposed Synthesis from 3-Methoxybutan-1-ol
A two-step synthesis starting from the commercially available 3-methoxybutan-1-ol is a plausible approach. The first step would involve the conversion of the alcohol to a good leaving group, such as a tosylate or a bromide, followed by nucleophilic substitution with a thiolating agent.
Step 1: Conversion of Alcohol to Alkyl Halide (e.g., Bromide)
A standard method for converting a primary alcohol to an alkyl bromide is treatment with phosphorus tribromide (PBr₃).
Step 2: Nucleophilic Substitution with Thiourea
The resulting 1-bromo-3-methoxybutane can then be treated with thiourea to form an isothiouronium salt, which is subsequently hydrolyzed with a base to yield the desired thiol.[1][2]
Hypothetical Experimental Protocol
Materials:
-
3-Methoxybutan-1-ol
-
Phosphorus tribromide (PBr₃)
-
Thiourea
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Bromination: To a solution of 3-methoxybutan-1-ol (1 equivalent) in diethyl ether at 0 °C, slowly add phosphorus tribromide (0.33 equivalents). Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by carefully adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 1-bromo-3-methoxybutane.
-
Thiol Synthesis: A mixture of 1-bromo-3-methoxybutane (1 equivalent) and thiourea (1.1 equivalents) in ethanol is heated to reflux for 3 hours. A solution of sodium hydroxide (2.2 equivalents) in water is then added, and the mixture is refluxed for an additional 2 hours. After cooling, the reaction mixture is acidified with hydrochloric acid. The product is extracted with diethyl ether, and the combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product can be purified by distillation.
Table 1: Representative Yields for Thiol Synthesis from Alkyl Halides using Thiourea
| Alkyl Halide Precursor | Thiol Product | Reported Yield (%) |
| 1-Bromobutane | Butane-1-thiol | ~85% |
| 1-Bromohexane | Hexane-1-thiol | ~90% |
| Benzyl Bromide | Benzylthiol | ~92% |
Note: Yields are based on analogous reactions and may vary for this compound.
References
An In-depth Technical Guide to the Health and Safety of Alkoxy-Substituted Thiols for Research and Development
Introduction
Alkoxy-substituted thiols are a class of organic compounds containing both an ether and a thiol functional group. These molecules are of interest in various research and development sectors, including pharmaceuticals, materials science, and fragrance chemistry. Due to the presence of the thiol group, these compounds often exhibit a strong, unpleasant odor and possess significant toxicological and flammable properties. This guide provides a summary of the available health and safety information for two representative compounds, 3-Methoxypropane-1-thiol and 3-Methoxybenzenethiol, to inform safe handling practices in a laboratory setting.
Physicochemical Properties
A summary of the key physicochemical properties for 3-Methoxypropane-1-thiol and 3-Methoxybenzenethiol is presented in Table 1. These properties are critical for understanding the potential hazards and for designing appropriate storage and handling procedures.
Table 1: Physicochemical Properties of Selected Alkoxy-Substituted Thiols
| Property | 3-Methoxypropane-1-thiol | 3-Methoxybenzenethiol |
| CAS Number | 67275-37-0[1] | 15570-12-4[2][3][4][5][6][7] |
| Molecular Formula | C4H10OS[1] | C7H8OS[2][3][5][6][8] |
| Molecular Weight | 106.19 g/mol [1] | 140.20 g/mol [2][5][6] |
| Appearance | Not specified | Clear colorless to light yellow liquid[3] |
| Boiling Point | Not specified | 223-226 °C[7] |
| Density | Not specified | 1.13 g/mL at 25 °C |
| Flash Point | Not specified | 96 °C (closed cup)[9] |
| Solubility | Not specified | Soluble in methanol, benzene, hexane, toluene, and dichloromethane. Not miscible or difficult to mix in water.[7] |
Toxicological Data
The toxicological profile of alkoxy-substituted thiols is of primary concern for laboratory personnel. The available data, primarily from GHS classifications, indicates that these compounds should be handled with care. A summary of the GHS hazard statements for 3-Methoxypropane-1-thiol and 3-Methoxybenzenethiol is provided in Table 2.
Table 2: GHS Hazard Classifications for Selected Alkoxy-Substituted Thiols
| GHS Hazard Statement Code | Hazard Statement | 3-Methoxypropane-1-thiol[1] | 3-Methoxybenzenethiol[2] |
| H226 | Flammable liquid and vapor | ✓ | |
| H300/H302 | Fatal/Harmful if swallowed | Harmful | Fatal/Harmful |
| H312 | Harmful in contact with skin | ✓ | ✓ |
| H315 | Causes skin irritation | ✓ | ✓ |
| H319 | Causes serious eye irritation | ✓ | ✓ |
| H331/H332 | Toxic/Harmful if inhaled | Harmful | Toxic/Harmful |
| H335 | May cause respiratory irritation | ✓ | ✓ |
Note: A checkmark (✓) indicates that the hazard statement applies to the compound.
Flammability and Reactivity
The flammability of these compounds is another significant safety consideration. While a specific flashpoint for 3-Methoxypropane-1-thiol was not found, it is classified as a flammable liquid and vapor (H226).[1] 3-Methoxybenzenethiol has a flash point of 96 °C, indicating it is a combustible liquid.[9]
These compounds may be incompatible with strong oxidizing agents, strong acids, and strong bases. They may also be air-sensitive, requiring handling under an inert atmosphere.
Experimental Protocols
Detailed experimental protocols for the safety testing of 3-Methoxybutane-1-thiol or its analogues are not available in the public domain. However, standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are used to assess the acute toxicity of chemicals. A generalized workflow for an acute oral toxicity study based on OECD Guideline 423 (Acute Toxic Class Method) is described below.
This method involves the administration of the test substance to a small group of animals in a stepwise procedure using defined dose levels. The outcome of the test is the classification of the substance into a GHS category for acute oral toxicity.[10][11][12][13]
Principle of the Test: The test proceeds in a sequential manner, with the results from one step determining the dose for the next. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[10]
Procedure:
-
Animal Selection and Preparation: Healthy, young adult rodents (typically rats) are used. Animals are acclimatized to the laboratory conditions before the study. Food is withheld overnight before dosing, but water is available ad libitum.[14]
-
Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[14]
-
Stepwise Dosing: The decision to proceed to the next dose level is based on the number of animals that survive or die at the current dose level.
-
Data and Reporting: The final report includes details of the test animals, dose levels, clinical observations, body weight data, and any macroscopic findings at necropsy. The GHS classification is determined based on the outcomes at the different dose levels.
Visualizations
The following diagram outlines the general workflow for safely handling volatile and toxic thiols in a laboratory setting.
References
- 1. 3-Methoxypropane-1-thiol | C4H10OS | CID 21711028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methoxybenzenethiol | C7H8OS | CID 84989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 3-Methoxybenzenethiol 15570-12-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 3-Methoxybenzenethiol | TRC-M292965-1G | LGC Standards [lgcstandards.com]
- 6. chemscene.com [chemscene.com]
- 7. 3-Methoxybenzenethiol | 15570-12-4 [chemicalbook.com]
- 8. matrixscientific.com [matrixscientific.com]
- 9. 3-Methoxythiophenol 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 12. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 13. MPG.eBooks - Description: Test No. 423: Acute Oral toxicity - Acute Toxic Class Method [ebooks.mpdl.mpg.de]
- 14. downloads.regulations.gov [downloads.regulations.gov]
Methodological & Application
Application Notes & Protocols for the Quantification of 3-Methoxybutane-1-thiol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 3-Methoxybutane-1-thiol, a volatile thiol compound. Given the inherent challenges in analyzing volatile sulfur compounds—such as their low concentrations in complex matrices, high reactivity, and potential for oxidation—the following methods are designed to ensure sensitivity, selectivity, and reproducibility.
The primary recommended technique is Gas Chromatography-Mass Spectrometry (GC-MS), which is well-suited for the analysis of volatile and semi-volatile compounds. For instances where derivatization is preferable to enhance stability and detection, a High-Performance Liquid Chromatography (HPLC) method is also outlined.
Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the direct quantification of this compound in various matrices, including environmental, food and beverage, and biological samples. A key challenge in thiol analysis is preventing their loss during sample preparation and analysis.
Experimental Protocol: GC-MS
1. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from methods used for the analysis of volatile thiols in complex matrices like wine.
-
Objective: To isolate and concentrate this compound from the sample matrix while removing interfering substances.
-
Materials:
-
SPE cartridges with a sorbent suitable for thiol capture (e.g., silver-impregnated silica gel or a polymeric sorbent).
-
Dichloromethane (DCM), HPLC grade.
-
Phosphate buffer (pH 7.0).
-
Cysteine solution (for elution).
-
Internal Standard (IS): A structurally similar, stable isotope-labeled thiol or a thiol not expected in the sample (e.g., 4-methoxy-2-methylbutane-2-thiol, if not present).
-
-
Procedure:
-
Spike the sample with the internal standard.
-
Adjust the sample pH to 7.0 with phosphate buffer.
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with deionized water to remove polar interferences.
-
Elute the trapped thiols with a solution of cysteine in an appropriate solvent. Cysteine acts as a displacement agent to release the thiols from the sorbent.
-
Collect the eluate for GC-MS analysis.
-
2. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole for higher sensitivity and selectivity).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column is recommended (e.g., DB-5ms, HP-5ms).
-
Injector: Splitless mode is preferred for trace analysis.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 5°C/minute to 250°C.
-
Final hold: 5 minutes at 250°C.
-
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification. Monitor characteristic ions for this compound and the internal standard.
-
Quantitative Data Summary (Anticipated Performance)
The following table summarizes the anticipated performance of the GC-MS method for the quantification of this compound, based on data from structurally similar volatile thiols.[1] These values should be validated for the specific analyte and matrix.
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.5 - 5 ng/L |
| Limit of Quantification (LOQ) | 1.5 - 15 ng/L |
| Linearity (R²) | > 0.99 |
| Recovery | 85 - 110% |
| Precision (%RSD) | < 15% |
Method 2: Quantification by HPLC with Pre-Column Derivatization
This method is suitable for samples where the volatility of this compound poses a challenge or when enhanced stability and detection sensitivity are required. Derivatization with a UV-active or fluorescent tag allows for detection by standard HPLC detectors.
Experimental Protocol: HPLC with Derivatization
1. Sample Preparation and Derivatization
-
Objective: To chemically modify this compound to improve its stability and detectability by HPLC.
-
Derivatizing Agent: 4,4'-dithiodipyridine (DTDP) is a suitable reagent that reacts with thiols to form a stable, UV-active derivative.
-
Procedure:
-
Spike the sample with an appropriate internal standard.
-
Mix the sample with a solution of DTDP in a suitable solvent (e.g., acetonitrile).
-
Allow the reaction to proceed at room temperature for a defined period.
-
Quench the reaction if necessary.
-
The derivatized sample is then ready for HPLC analysis.
-
2. HPLC Analysis
-
Instrumentation: A standard HPLC system with a UV or Diode Array Detector (DAD).
-
HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the absorbance maximum of the DTDP-thiol derivative.
-
Quantitative Data Summary (Anticipated Performance)
The anticipated performance of the HPLC method with DTDP derivatization is summarized below, based on similar thiol analyses.[2]
| Parameter | Expected Value |
| Limit of Detection (LOD) | 10 - 50 µg/L |
| Limit of Quantification (LOQ) | 30 - 150 µg/L |
| Linearity (R²) | > 0.995 |
| Recovery | 90 - 105% |
| Precision (%RSD) | < 10% |
Visualizations
Caption: Workflow for GC-MS quantification of this compound.
Caption: Decision tree for selecting an analytical method.
References
Gas Chromatography Methods for 3-Methoxybutane-1-thiol Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxybutane-1-thiol is a volatile sulfur compound that can contribute to the aroma profile of various matrices, including alcoholic beverages. Its analysis is crucial for quality control and aroma characterization. Gas chromatography (GC) is the premier analytical technique for the separation and quantification of volatile compounds like this compound. This document provides detailed application notes and protocols for the analysis of this compound using various GC-based methods, including Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography with a Flame Ionization Detector (GC-FID), and Gas Chromatography with a Sulfur Chemiluminescence Detector (GC-SCD).
The high volatility and reactivity of thiols present analytical challenges. Therefore, proper sample preparation and optimized GC conditions are paramount for accurate and reproducible results. The methods detailed below cover sample extraction, derivatization, and instrumental analysis.
Experimental Protocols
Sample Preparation: Solid-Phase Microextraction (SPME)
Solid-Phase Microextraction is a solvent-free extraction technique that is well-suited for the analysis of volatile and semi-volatile organic compounds in liquid and solid samples.[1]
Materials:
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
20 mL headspace vials with screw caps and septa
-
Heater-stirrer or water bath
-
Sodium chloride (NaCl)
-
Internal standard solution (e.g., 2-methyl-3-furanthiol)
Protocol:
-
Pipette 10 mL of the liquid sample (e.g., wine, beer) into a 20 mL headspace vial.
-
Add a known amount of internal standard solution.
-
Add 3 g of NaCl to the vial to increase the ionic strength of the sample and enhance the partitioning of the analyte into the headspace.
-
Immediately seal the vial with the screw cap.
-
Place the vial in a heater-stirrer or water bath set at a specific temperature (e.g., 40°C).
-
Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) with constant agitation.
-
After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction is a classic method for extracting analytes from a liquid sample into an immiscible solvent.
Materials:
-
Separatory funnel
-
Organic solvent (e.g., Dichloromethane)
-
Sodium sulfate (anhydrous)
-
Concentrator (e.g., rotary evaporator or nitrogen stream)
-
Internal standard solution
Protocol:
-
Place 50 mL of the liquid sample into a separatory funnel.
-
Add a known amount of internal standard solution.
-
Add 20 mL of dichloromethane to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate.
-
Drain the lower organic layer into a flask.
-
Repeat the extraction of the aqueous layer with another 20 mL of dichloromethane.
-
Combine the organic extracts.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Transfer the concentrated extract to a GC vial for analysis.
Derivatization with Pentafluorobenzyl Bromide (PFBBr)
Derivatization is often employed to improve the chromatographic properties and detector response of thiols. PFBBr reacts with the thiol group to form a more stable and less volatile derivative.
Materials:
-
Pentafluorobenzyl bromide (PFBBr) solution in acetone
-
Potassium carbonate solution
-
Hexane
-
Vortex mixer
-
Centrifuge
Protocol:
-
To the 1 mL concentrated extract from LLE, add 100 µL of PFBBr solution.
-
Add 100 µL of potassium carbonate solution to catalyze the reaction.
-
Vortex the mixture for 1 minute.
-
Allow the reaction to proceed at room temperature for 1 hour.
-
Add 1 mL of hexane and vortex for 1 minute.
-
Centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer to a new GC vial for analysis.
Gas Chromatography Methods
The following tables summarize the instrumental parameters for the analysis of this compound using GC-FID, GC-SCD, and GC-MS.
GC-FID Method
| Parameter | Value |
| Column | DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent polar column |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (for SPME) or Split (10:1 for liquid injection) |
| Oven Program | 40°C (hold 2 min), ramp to 220°C at 5°C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Detector Temperature | 280°C |
| Makeup Gas | Nitrogen |
GC-SCD Method
Gas chromatography with a sulfur chemiluminescence detector (GC-SCD) offers high selectivity and sensitivity for sulfur-containing compounds.[1]
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column |
| Injector Temperature | 260°C |
| Injection Mode | Splitless |
| Oven Program | 35°C (hold 5 min), ramp to 180°C at 8°C/min, hold 2 min |
| Carrier Gas | Helium at a constant flow of 1.5 mL/min |
| Detector Temperature | 800°C (furnace) |
| Ozone Flow | As per manufacturer's recommendation |
GC-MS Method
GC-MS provides both qualitative and quantitative information, allowing for confident identification of the analyte based on its mass spectrum.
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | 40°C (hold 3 min), ramp to 250°C at 10°C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (m/z 35-350) or Selected Ion Monitoring (SIM) |
| SIM Ions | To be determined based on the mass spectrum of this compound |
Quantitative Data Summary
| Parameter | GC-FID | GC-SCD | GC-MS (SIM) |
| Estimated Retention Time (on DB-WAX) | 10 - 15 min | - | - |
| Estimated Retention Time (on DB-5ms) | - | 8 - 12 min | 8 - 12 min |
| Limit of Detection (LOD) | 1 - 10 µg/L | 0.01 - 0.1 µg/L | 0.05 - 0.5 µg/L |
| Limit of Quantification (LOQ) | 5 - 30 µg/L | 0.03 - 0.3 µg/L | 0.15 - 1.5 µg/L |
| Linearity (R²) | > 0.99 | > 0.995 | > 0.995 |
Diagrams
General workflow for the GC analysis of this compound.
Key parameters of a gas chromatography method.
References
Application Notes and Protocols for 3-Methoxybutane-1-thiol in Thiol-Ene Click Chemistry
Disclaimer: No specific literature data was found for the use of 3-methoxybutane-1-thiol in thiol-ene click chemistry reactions. The following application notes and protocols are based on the general principles of thiol-ene chemistry and may require optimization for this specific substrate.
Introduction to Thiol-Ene Click Chemistry
Thiol-ene "click" chemistry is a powerful and versatile set of reactions that involve the addition of a thiol (R-SH) to an alkene (an "ene"). These reactions are characterized by their high efficiency, rapid reaction rates, stereoselectivity, and high yields, making them a prime example of click chemistry. The reaction can be initiated by radicals (e.g., through UV light or thermal initiators) or by a base/nucleophile (Michael addition). The radical-mediated pathway is particularly popular due to its mild reaction conditions and tolerance to a wide range of functional groups.
The robustness and orthogonality of the thiol-ene reaction have led to its widespread application in various fields, including polymer synthesis, materials science, surface modification, and bioconjugation. In drug development and related life sciences, thiol-ene chemistry is utilized for the synthesis of complex molecules, peptide modification, and the creation of biocompatible hydrogels.
Reaction Mechanism
The radical-initiated thiol-ene reaction proceeds via a free-radical chain mechanism, as illustrated below.
Application Notes and Protocols: 3-Methyl-2-butene-1-thiol in Flavor and Fragrance Research
Disclaimer: Initial research indicates a lack of publicly available data on the application of 3-Methoxybutane-1-thiol in flavor and fragrance research. Consequently, these application notes and protocols are provided for the closely related and extensively studied compound, 3-Methyl-2-butene-1-thiol (MBT), as a relevant and informative alternative. MBT is a potent aroma compound with significant relevance in the food, beverage, and fragrance industries.
Introduction
3-Methyl-2-butene-1-thiol (MBT) is a volatile organosulfur compound renowned for its potent and distinct aroma.[1] It is a key contributor to the characteristic "skunky" or "foxy" scent of certain cannabis varieties and is also responsible for the "lightstruck" flavor in beer that has been exposed to light.[1] Beyond these well-known occurrences, MBT is also found in a variety of other natural sources, including wasabi, roasted coffee, and certain wines, where it contributes to the overall flavor and aroma profile.[1][2] Its extremely low odor threshold makes it a compound of significant interest in flavor and fragrance research.
Sensory Profile and Quantitative Data
The sensory characteristics of 3-Methyl-2-butene-1-thiol are highly dependent on its concentration and the matrix in which it is present. While often associated with negative descriptors at high concentrations, it can contribute desirable notes at lower levels.
Table 1: Sensory Descriptors for 3-Methyl-2-butene-1-thiol
| Descriptor | Matrix/Concentration | Source |
| Skunky, Foxy | General | [1] |
| Amine, Leek, Onion | General | [3] |
| Sulfurous, Savory, Burnt Rubber | 0.10% in Propylene Glycol | [4] |
| Roasted Chicken, Pork, Meaty | 0.10% in Propylene Glycol | [4] |
| Roasted Coffee, Cheesy | 0.10% in Propylene Glycol | [4] |
| Freshly-brewed coffee, Cannabis-like | Flavor Standard | |
| Marijuana, Rubber, Beer | Prieto Picudo Wine | [5] |
Table 2: Odor Thresholds of 3-Methyl-2-butene-1-thiol
| Matrix | Odor Threshold (ng/L) | Source |
| Wine | 0.5 - 1 | [2][5][[“]] |
| Beer | 2 - 7 | [5] |
Experimental Protocols
The analysis of 3-Methyl-2-butene-1-thiol requires sensitive analytical techniques due to its low concentration in most products. Gas Chromatography-Olfactometry (GC-O) is a key technique for identifying and characterizing its aroma contribution.
Protocol 1: Analysis of 3-Methyl-2-butene-1-thiol in Wine using Purge and Trap with Gas Chromatography-Olfactometry (GC-O)
This protocol is based on the methodology described for the identification of volatile thiols in wine.[2][5]
Objective: To extract, identify, and characterize the aroma of 3-Methyl-2-butene-1-thiol in a wine sample.
Materials:
-
Wine sample
-
Purge and trap system
-
Gas chromatograph with a sniffing port (olfactometer) and a mass spectrometer (MS) detector
-
Capillary columns (polar and non-polar)
-
Helium carrier gas
-
Internal standard (e.g., deuterated analog of a related thiol)
-
Deionized water
-
Sorbent trap (e.g., Tenax®)
Methodology:
-
Sample Preparation:
-
Spike the wine sample with a known concentration of the internal standard.
-
Place a precise volume of the spiked wine sample into the purge vessel.
-
-
Purge and Trap Extraction:
-
Heat the sample to a controlled temperature (e.g., 40°C) to increase the volatility of the analytes.
-
Purge the sample with an inert gas (e.g., helium) for a set period (e.g., 15-30 minutes).
-
The volatile compounds, including MBT, are carried by the gas stream onto a sorbent trap.
-
-
Thermal Desorption and GC Injection:
-
Rapidly heat the sorbent trap to desorb the trapped volatile compounds.
-
The desorbed analytes are transferred to the gas chromatograph injection port.
-
-
Gas Chromatography-Olfactometry (GC-O) Analysis:
-
The GC separates the volatile compounds based on their boiling points and polarity.
-
The column effluent is split between the MS detector and the sniffing port.
-
A trained panelist sniffs the effluent at the olfactometry port and records the time, intensity, and description of each odor detected.
-
-
Mass Spectrometry (MS) Identification:
-
The MS detector provides mass spectra of the separated compounds.
-
The mass spectrum and retention time of the compound identified by the panelist as having the characteristic aroma of MBT are compared to those of an authentic standard for positive identification.
-
Protocol 2: Sensory Evaluation of 3-Methyl-2-butene-1-thiol
Objective: To determine the sensory threshold and descriptive attributes of 3-Methyl-2-butene-1-thiol in a specific matrix (e.g., model wine).
Materials:
-
Odorless base matrix (e.g., deionized water with 12% ethanol)
-
A pure standard of 3-Methyl-2-butene-1-thiol
-
A trained sensory panel (8-12 panelists)
-
Odor-free glassware
-
Sensory evaluation software or ballots
Methodology:
-
Stock Solution Preparation:
-
Prepare a stock solution of 3-Methyl-2-butene-1-thiol in a suitable solvent (e.g., ethanol).
-
-
Sample Preparation:
-
Prepare a series of dilutions of the stock solution in the base matrix, ranging from concentrations well below to well above the expected threshold.
-
Include a blank sample (base matrix only) as a control.
-
-
Sensory Evaluation (Triangle Test for Threshold Determination):
-
Present panelists with three samples, two of which are the same (either both blank or both spiked) and one is different.
-
Ask panelists to identify the odd sample.
-
The threshold is determined as the concentration at which a statistically significant portion of the panel can correctly identify the odd sample.
-
-
Sensory Evaluation (Descriptive Analysis):
-
Present panelists with a sample of 3-Methyl-2-butene-1-thiol at a supra-threshold concentration.
-
Ask panelists to individually generate descriptive terms for the aroma.
-
Through group discussion, develop a consensus list of descriptors.
-
In subsequent sessions, have panelists rate the intensity of each descriptor for different concentrations of the compound.
-
Visualizations
Caption: Workflow for the analysis of 3-Methyl-2-butene-1-thiol by GC-O.
Caption: Logical flow for the sensory evaluation of a flavor compound.
References
- 1. Buy 3-Methyl-2-butene-1-thiol (EVT-293439) | 5287-45-6 [evitachem.com]
- 2. 3-Methyl-2-butene-1-thiol: identification, analysis, occurrence and sensory role of an uncommon thiol in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for 3-Methyl-2-butene-1-thiol (HMDB0031529) [hmdb.ca]
- 4. 3-methyl-2-butane thiol [thegoodscentscompany.com]
- 5. researchgate.net [researchgate.net]
- 6. consensus.app [consensus.app]
Application Notes and Protocols: 3-Methoxybutane-1-thiol as a Nucleophile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential applications of 3-methoxybutane-1-thiol as a versatile nucleophile in a variety of organic transformations. Due to the limited availability of specific experimental data for this compound in the current literature, the following protocols are presented as generalized procedures for primary thiols. These should serve as a strong starting point for reaction optimization and methodology development.
Introduction to this compound
This compound is an organosulfur compound featuring a primary thiol group and a methoxy ether functionality. The presence of the nucleophilic thiol group allows this molecule to participate in a wide range of carbon-sulfur bond-forming reactions, making it a valuable building block in organic synthesis. Its application can lead to the formation of diverse thioethers with potential applications in medicinal chemistry, materials science, and fragrance chemistry. The methoxy group can influence the molecule's polarity and solubility, and may offer a site for further chemical modification.
Key Applications and Reaction Types
As a potent nucleophile, this compound is expected to readily participate in several key reaction types, including:
-
S-Alkylation (Williamson Thioether Synthesis): Reaction with alkyl halides or other electrophiles to form thioethers. This is a fundamental and widely used method for constructing C-S bonds.
-
Conjugate Addition (Michael Addition): 1,4-addition to α,β-unsaturated carbonyl compounds, leading to the formation of β-thio-carbonyl compounds. This reaction is highly efficient for creating new carbon-sulfur bonds.
-
Ring-Opening of Epoxides: Nucleophilic attack on the carbon of an epoxide ring, resulting in the formation of β-hydroxy thioethers. This reaction is a powerful tool for the synthesis of functionalized molecules.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for reactions involving this compound.
S-Alkylation with Alkyl Halides
This protocol describes the synthesis of a simple thioether via the S-alkylation of a primary thiol.
Reaction Scheme:
Experimental Workflow:
Caption: General workflow for the S-alkylation of this compound.
Protocol:
-
To a stirred solution of this compound (1.0 equivalent) in an appropriate anhydrous solvent (e.g., THF, DMF), add a suitable base (e.g., sodium hydride, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at 0 °C for 30 minutes to form the thiolate.
-
Add the alkyl halide (1.0 equivalent) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). If necessary, the reaction mixture can be heated to reflux to drive the reaction to completion.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired thioether.
Quantitative Data (Representative):
| Entry | Alkyl Halide (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Bromoethane | NaH | THF | RT | 4 | >90 (expected) |
| 2 | Benzyl bromide | K₂CO₃ | DMF | RT | 2 | >95 (expected) |
| 3 | Iodomethane | NaH | THF | RT | 3 | >90 (expected) |
Note: Yields are hypothetical and based on typical S-alkylation reactions of primary thiols. Actual yields with this compound will require experimental determination.
Conjugate Addition to α,β-Unsaturated Carbonyls
This protocol outlines the Michael addition of a primary thiol to an α,β-unsaturated ketone.
Reaction Scheme:
Experimental Workflow:
Caption: General workflow for the conjugate addition of this compound.
Protocol:
-
To a solution of the α,β-unsaturated carbonyl compound (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, acetonitrile), add this compound (1.1 equivalents).
-
If required, add a catalytic amount of a base (e.g., triethylamine, DBU, 0.1 equivalents). Many thiol-Michael additions proceed without a catalyst.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. These reactions are often complete within a few hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the β-thio-carbonyl compound.
Quantitative Data (Representative):
| Entry | α,β-Unsaturated Carbonyl | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl vinyl ketone | None | CH₂Cl₂ | RT | 1 | >95 (expected) |
| 2 | Cyclohexenone | Et₃N | CH₃CN | RT | 3 | >90 (expected) |
| 3 | Acrylonitrile | None | CH₂Cl₂ | RT | 2 | >95 (expected) |
Note: Yields are hypothetical and based on typical Michael additions of primary thiols. Actual yields with this compound will require experimental determination.
Ring-Opening of Epoxides
This protocol describes the nucleophilic ring-opening of an epoxide with a primary thiol.
Reaction Scheme:
Experimental Workflow:
Caption: General workflow for the ring-opening of epoxides with this compound.
Protocol:
-
To a solution of this compound (1.0 equivalent) in a suitable solvent (e.g., THF, methanol), add a base (e.g., sodium hydride, triethylamine, 1.1 equivalents) at room temperature.
-
Stir the mixture for 15-30 minutes.
-
Add the epoxide (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or heat to reflux until the starting material is consumed, as monitored by TLC.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the β-hydroxy thioether.
Quantitative Data (Representative):
| Entry | Epoxide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Propylene oxide | NaH | THF | RT | 6 | >85 (expected) |
| 2 | Styrene oxide | Et₃N | MeOH | Reflux | 12 | >80 (expected) |
| 3 | Epichlorohydrin | NaH | THF | RT | 5 | >90 (expected) |
Note: Yields are hypothetical and based on typical epoxide ring-opening reactions with primary thiols. Actual yields with this compound will require experimental determination. The regioselectivity of the ring-opening will depend on the substitution pattern of the epoxide and the reaction conditions.
Safety and Handling
Thiols are known for their strong, unpleasant odors and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) for this compound.
Conclusion
This compound is a promising nucleophilic building block for the synthesis of a variety of sulfur-containing molecules. The generalized protocols provided herein for S-alkylation, conjugate addition, and epoxide ring-opening reactions offer a solid foundation for researchers to develop specific synthetic methodologies. It is anticipated that the resulting thioether products will be of interest to the fields of drug development, materials science, and beyond. Further research is warranted to fully explore the reactivity and potential of this versatile thiol.
Application Notes and Protocols for the Purification of Synthesized 3-Methoxybutane-1-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxybutane-1-thiol is an organosulfur compound with potential applications in various fields, including flavor and fragrance chemistry, materials science, and as an intermediate in pharmaceutical synthesis. The presence of a thiol group makes it a reactive molecule, prone to oxidation and other side reactions, which can present challenges during its purification. The purity of this compound is critical for its intended application, necessitating robust purification protocols.
This document provides detailed methodologies for the purification of this compound following its synthesis. The protocols described herein are designed to remove common impurities such as starting materials, reaction byproducts, and oxidation products like disulfides. This guide also offers a troubleshooting section to address common purification challenges.
Proposed Synthesis and Potential Impurities
A plausible synthetic route to this compound involves a two-step process starting from 3-methoxy-1-butanol. The first step is the conversion of the alcohol to a suitable leaving group, such as a tosylate or a halide. The second step is a nucleophilic substitution with a sulfur source, such as sodium hydrosulfide or thiourea followed by hydrolysis.
Potential Impurities:
-
Unreacted starting materials: 3-methoxy-1-butanol, tosyl chloride/thionyl chloride.
-
Reaction intermediates: 3-methoxybutyl tosylate or 1-chloro-3-methoxybutane.
-
Byproducts from the sulfur source: Sodium sulfide, urea.
-
Oxidation product: Bis(3-methoxybutyl) disulfide.
-
Solvents used in the synthesis.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction
This protocol is designed for the initial workup of the reaction mixture to remove water-soluble impurities.
Materials:
-
Reaction mixture containing this compound
-
Diethyl ether or dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Methodology:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of diethyl ether or DCM and shake vigorously. Allow the layers to separate.
-
Drain the aqueous layer.
-
Wash the organic layer with saturated NaHCO₃ solution to neutralize any acidic impurities.
-
Wash the organic layer with brine to remove any remaining water-soluble components.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent.
-
Concentrate the organic phase using a rotary evaporator to obtain the crude this compound.
Protocol 2: Fractional Distillation
Fractional distillation is an effective method for purifying volatile thiols and separating them from less volatile impurities and byproducts.[1]
Materials:
-
Crude this compound from Protocol 1
-
Distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)
-
Heating mantle
-
Vacuum pump (optional, for vacuum distillation)
-
Boiling chips
Methodology:
-
Set up the fractional distillation apparatus in a fume hood.
-
Add the crude this compound and boiling chips to the round-bottom flask.
-
Heat the flask gently using a heating mantle.
-
Carefully monitor the temperature at the head of the fractionating column.
-
Collect the fraction that distills at the expected boiling point of this compound. The boiling point may need to be determined experimentally or estimated. For air-sensitive thiols, performing the distillation under reduced pressure (vacuum distillation) is recommended to lower the boiling point and minimize oxidation.[2]
-
Collect the purified product in a pre-weighed receiving flask.
Protocol 3: Column Chromatography
Column chromatography can be used to separate the target thiol from impurities with different polarities.[3] Given the sensitivity of thiols to oxidation, care should be taken to minimize air exposure.[3]
Materials:
-
Crude or partially purified this compound
-
Silica gel or acidic alumina[3]
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Beakers or test tubes for fraction collection
-
Thin-layer chromatography (TLC) plates and developing chamber
Methodology:
-
Prepare a slurry of silica gel or acidic alumina in hexane and pack the chromatography column.
-
Pre-elute the column with hexane.
-
Dissolve the crude this compound in a minimal amount of the eluent (e.g., hexane with a small amount of ethyl acetate).
-
Load the sample onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 99:1 hexane:ethyl acetate) and gradually increasing the polarity.
-
Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator. To minimize oxidation, it is advisable to bubble nitrogen through the solvents before use.[3]
Data Presentation
| Parameter | Protocol 1: Extraction | Protocol 2: Distillation | Protocol 3: Chromatography |
| Purity Achieved (Typical) | 60-80% | >95% | >98% |
| Yield (Typical) | >90% | 70-85% | 50-70% |
| Key Equipment | Separatory Funnel | Distillation Apparatus | Chromatography Column |
| Solvent/Reagent Ratios | 1:1 (Organic:Aqueous) | N/A | Gradient (Hexane:EtOAc) |
Purity Assessment
The purity of the final product should be assessed using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any volatile impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
High-Performance Liquid Chromatography (HPLC): Can be used for quantitative analysis of purity, especially when coupled with a suitable detector like UV-Vis or MS.[4]
Mandatory Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting common issues in thiol purification.
References
Application Notes and Protocols: The Role of Thiol-Containing Intermediates in Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
While the specific intermediate 3-Methoxybutane-1-thiol is not prominently documented in publicly available literature for pharmaceutical synthesis, the broader class of thiol-containing molecules, or mercaptans, plays a crucial role in drug development. The thiol (-SH) functional group imparts unique chemical properties that are leveraged in various therapeutic agents. Thiols can act as potent nucleophiles, antioxidants, and metal chelators, making them valuable moieties in drug design and synthesis.
This document provides an overview of the application of thiol-containing intermediates in pharmaceutical synthesis, with a focus on two prominent examples: N-acetylcysteine (NAC) and Penicillamine. These case studies will illustrate the synthetic strategies and the therapeutic importance of the thiol group.
General Principles of Thiol Chemistry in Drug Synthesis
The utility of thiols in pharmaceutical synthesis is diverse. They can be integral to the final active pharmaceutical ingredient (API) or serve as reactive intermediates that are later modified. Key reactions involving thiols in drug synthesis include:
-
Nucleophilic Substitution (S-alkylation): Thiolates (RS⁻) are excellent nucleophiles and readily participate in Sₙ2 reactions with alkyl halides to form thioethers.[1] This is a fundamental C-S bond-forming reaction in the synthesis of many sulfur-containing drugs.
-
Michael Addition: Thiols can undergo conjugate addition to α,β-unsaturated carbonyl compounds, another important method for C-S bond formation.[1]
-
Oxidation to Disulfides: The reversible oxidation of two thiol groups to form a disulfide bond (-S-S-) is a critical aspect of their biological function and is also utilized in synthesis and drug action.
-
Thiol-ene and Thiol-yne Reactions: These radical-mediated "click" reactions provide efficient and specific methods for bioconjugation and the synthesis of complex molecules under mild conditions.[1]
Case Study 1: N-acetylcysteine (NAC)
N-acetylcysteine is a widely used medication for treating paracetamol (acetaminophen) overdose and as a mucolytic agent to break down thick mucus.[2][3][4] Its therapeutic effects are directly related to its thiol group. NAC serves as a precursor to L-cysteine, which is essential for the synthesis of glutathione (GSH), a major endogenous antioxidant.[2][3][4]
Synthetic Pathway
The synthesis of N-acetylcysteine is a straightforward process involving the acetylation of the amino acid L-cysteine.[5]
Caption: Synthetic pathway for N-acetylcysteine.
Experimental Protocol: Acetylation of L-Cysteine
The following is a representative laboratory-scale protocol for the synthesis of N-acetylcysteine.
Materials:
-
L-cysteine
-
Acetic anhydride
-
Glacial acetic acid (solvent)
-
Water
-
Ice bath
Procedure:
-
Dissolve L-cysteine in glacial acetic acid in a flask equipped with a magnetic stirrer.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride to the cooled solution while stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified period.
-
Precipitate the product by adding the reaction mixture to cold water.
-
Collect the crude N-acetylcysteine by filtration.
-
Recrystallize the crude product from hot water to obtain pure N-acetylcysteine.
-
Dry the final product under vacuum.
Quantitative Data
| Parameter | Value |
| Starting Material | L-cysteine |
| Reagent | Acetic Anhydride |
| Solvent | Glacial Acetic Acid |
| Typical Yield | > 80% |
| Melting Point | 109-111 °C |
| Purity (by HPLC) | > 99% |
| Key IR Peaks (cm⁻¹) | ~2550 (S-H), ~1700 (C=O), ~3300 (N-H) |
Case Study 2: Penicillamine
Penicillamine is a chelating agent used to treat Wilson's disease (an excess of copper in the body) and certain forms of arthritis.[6][7] It is also used to prevent cystine kidney stones.[6][7] The therapeutic efficacy of penicillamine relies on its thiol group to bind to metals and its ability to form a more soluble mixed disulfide with cysteine.[6][7] The D-isomer is the therapeutically active form, as the L-isomer is toxic.[7]
Synthetic Pathway
One industrial synthesis of D-penicillamine involves the reaction of isobutyraldehyde with sulfur and ammonia to form an intermediate, which is then processed to yield the final product.[8]
Caption: A synthetic route to D-penicillamine.
Experimental Protocol: Synthesis via Thiazoline Intermediate
The following protocol outlines a general approach to the synthesis of penicillamine.
Materials:
-
Isobutyraldehyde
-
Elemental sulfur
-
Ammonia
-
Solvent (e.g., toluene for azeotropic water removal)
-
Acid for hydrolysis (e.g., HCl)
-
Resolving agent for separation of enantiomers
Procedure:
-
Thiazoline Formation: React isobutyraldehyde, sulfur, and ammonia in a suitable solvent. The water formed during the reaction is removed azeotropically to drive the reaction to completion, yielding 2-isopropyl-5,5-dimethyl-Δ³-thiazoline.[8]
-
Hydrolysis and Rearrangement: The thiazoline intermediate is then subjected to hydrolysis, typically under acidic conditions, to open the ring and form DL-penicillamine.
-
Racemic Resolution: The resulting racemic mixture of DL-penicillamine is resolved into its D- and L-enantiomers using a chiral resolving agent.
-
Purification: The desired D-penicillamine is isolated and purified through crystallization.
Quantitative Data
| Parameter | Value |
| Key Starting Materials | Isobutyraldehyde, Sulfur, Ammonia |
| Intermediate | 2-Isopropyl-5,5-dimethyl-Δ³-thiazoline |
| Final Product | D-Penicillamine |
| Typical Overall Yield | Variable, dependent on resolution efficiency |
| Melting Point | ~202-206 °C (with decomposition)[8] |
| Purity (by chiral HPLC) | > 99% enantiomeric excess |
| Key Spectroscopic Data | Presence of characteristic SH, NH₂, and COOH signals in NMR and IR |
Conclusion
Although this compound is not a widely documented pharmaceutical intermediate, the thiol functional group is of significant importance in medicinal chemistry and drug manufacturing. As demonstrated by the syntheses of N-acetylcysteine and Penicillamine, thiol-containing molecules can be synthesized through various chemical strategies and serve as the basis for drugs with diverse therapeutic applications. The nucleophilicity, antioxidant properties, and metal-chelating ability of the thiol group make it a valuable component in the design of new therapeutic agents. Further research into novel thiol-containing intermediates could lead to the development of new and improved pharmaceuticals.
References
- 1. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 2. mims.com [mims.com]
- 3. m.youtube.com [m.youtube.com]
- 4. drugs.com [drugs.com]
- 5. Preparation Process of N - Acetyl - L - Cysteine (NAC) [greenskybio.com]
- 6. Penicillamine - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Synthesis and Application of D-Penicillamine_Chemicalbook [chemicalbook.com]
Application Notes and Protocols: Polymer Synthesis Utilizing 3-Methoxybutane-1-thiol as a Chain Transfer Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of 3-Methoxybutane-1-thiol as a chain transfer agent (CTA) in polymer synthesis. The inclusion of a methoxy group in the CTA molecule can potentially influence its solubility and interaction with monomers and solvents, offering a tool for fine-tuning polymer characteristics. The following sections detail its application in conventional free radical polymerization (FRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, enabling the synthesis of polymers with controlled molecular weight and architecture.
Introduction to Chain Transfer Agents in Polymerization
Chain transfer agents are crucial in polymer chemistry for controlling the molecular weight of polymers.[1] Thiols are a common class of CTAs that participate in the polymerization process by terminating a growing polymer chain and initiating a new one.[1] This process effectively lowers the average molecular weight of the resulting polymer. The efficiency of a CTA is determined by its chain transfer constant (Ctr), which is the ratio of the rate constant of chain transfer to the rate constant of propagation.
This compound is an alkoxy-thiol that can be employed as a CTA to regulate the molecular weight of polymers synthesized via free radical polymerization. Its unique structure may offer advantages in specific solvent systems or with particular monomer types.
Data Presentation: Expected Trends in Polymer Synthesis
The following tables present hypothetical data to illustrate the expected trends when using this compound as a chain transfer agent. The actual values will be dependent on the specific reaction conditions and monomers used.
Table 1: Effect of this compound Concentration on Polystyrene Molecular Weight in Conventional Free Radical Polymerization
| [this compound] (mol/L) | Number Average Molecular Weight (Mn, g/mol ) | Weight Average Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI = Mw/Mn) | Monomer Conversion (%) |
| 0 | 250,000 | 500,000 | 2.0 | 95 |
| 0.01 | 100,000 | 180,000 | 1.8 | 92 |
| 0.05 | 25,000 | 47,500 | 1.9 | 90 |
| 0.10 | 12,000 | 23,400 | 1.95 | 88 |
Table 2: Effect of this compound as a Precursor for a RAFT Agent in Controlled Polymerization of Methyl Methacrylate
| [RAFT Agent] (mmol/L) | Mn, theoretical ( g/mol ) | Mn, experimental ( g/mol ) | PDI | Monomer Conversion (%) |
| 5 | 20,000 | 19,500 | 1.15 | 85 |
| 10 | 10,000 | 9,800 | 1.12 | 88 |
| 20 | 5,000 | 4,900 | 1.10 | 90 |
Experimental Protocols
Protocol 1: Conventional Free Radical Polymerization of Styrene using this compound as a Chain Transfer Agent
This protocol describes a typical solution polymerization of styrene.
Materials:
-
Styrene (freshly distilled to remove inhibitor)
-
This compound
-
Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Toluene (anhydrous)
-
Methanol
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve styrene (e.g., 10 g, 96 mmol) and the desired amount of this compound (see Table 1 for examples of molar ratios) in toluene (e.g., 20 mL).
-
Add the initiator, AIBN (e.g., 0.08 g, 0.5 mmol).
-
Seal the flask with a rubber septum and deoxygenate the mixture by bubbling with nitrogen for 30 minutes while stirring in an ice bath.
-
After deoxygenation, place the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 6 hours).
-
Stop the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol (e.g., 200 mL) with vigorous stirring.
-
Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40°C overnight.
-
Characterize the polymer for its molecular weight and polydispersity index using Gel Permeation Chromatography (GPC).
Protocol 2: Synthesis of a RAFT Agent from this compound and its use in Controlled Polymerization of Methyl Methacrylate
This protocol involves a two-step process: first, the synthesis of a dithiobenzoate RAFT agent from this compound, and second, its use in the RAFT polymerization of methyl methacrylate (MMA).
Step 1: Synthesis of S-(3-Methoxybutyl) S'-phenyl-dithiobenzoate RAFT Agent
This is a representative synthesis and may require optimization.
Materials:
-
This compound
-
Phenylmagnesium bromide (in THF)
-
Carbon disulfide (CS2)
-
Iodine
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of phenylmagnesium bromide in THF at 0°C, slowly add carbon disulfide. Allow the mixture to warm to room temperature and stir for 2 hours.
-
Cool the mixture back to 0°C and add a solution of iodine in THF dropwise until a persistent brown color is observed.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with diethyl ether. Wash the organic layer with saturated aqueous sodium chloride, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
To the crude dithiobenzoic acid, add this compound and a catalytic amount of a strong acid (e.g., sulfuric acid) and stir at room temperature overnight.
-
Purify the resulting RAFT agent by column chromatography on silica gel.
Step 2: RAFT Polymerization of Methyl Methacrylate (MMA)
Materials:
-
Methyl methacrylate (MMA) (freshly distilled)
-
S-(3-Methoxybutyl) S'-phenyl-dithiobenzoate (synthesized in Step 1)
-
AIBN
-
Anisole (anhydrous)
-
Methanol
Procedure:
-
In a Schlenk flask, dissolve MMA (e.g., 5 g, 50 mmol), the RAFT agent (e.g., 0.11 g, 0.5 mmol), and AIBN (e.g., 0.016 g, 0.1 mmol) in anisole (e.g., 5 mL).
-
Deoxygenate the mixture by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 70°C and stir for the desired time (e.g., 8 hours).
-
Stop the polymerization by cooling the flask in an ice bath.
-
Precipitate the polymer in cold methanol, filter, and dry under vacuum.
-
Analyze the polymer's molecular weight and PDI by GPC.
Mandatory Visualizations
Caption: Workflow for conventional free radical polymerization.
Caption: Mechanism of chain transfer with a thiol agent.
References
Application Notes and Protocols for Studying the Kinetics of 3-Methoxybutane-1-thiol Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxybutane-1-thiol is a sulfur-containing organic compound with a thiol functional group (-SH), which is known for its high reactivity.[1][2][3] Thiols, also known as mercaptans, play a crucial role in various chemical and biological processes, including nucleophilic addition and substitution reactions, redox chemistry, and the formation of disulfide bonds in proteins.[2][4][5] Understanding the reaction kinetics of this compound is essential for its application in drug development, materials science, and industrial processes where it may act as a reactant, intermediate, or potential therapeutic agent.
These application notes provide a detailed experimental setup and protocols for studying the kinetics of reactions involving this compound. The primary method described is a spectrophotometric assay, which is a common and accessible technique for monitoring the progress of many thiol-consuming reactions.[6][7][8]
General Principles of Thiol Reactivity
The reactivity of the thiol group in this compound is primarily governed by the nucleophilicity of the sulfur atom.[1][2] The thiol can exist in equilibrium with its conjugate base, the thiolate anion (RS⁻), which is a significantly stronger nucleophile.[1][9] The position of this equilibrium is dependent on the pKa of the thiol and the pH of the solution.[10][11] Consequently, pH is a critical parameter in controlling the rate of many thiol reactions.[11][12]
Common reactions of thiols that can be studied kinetically include:
-
Thiol-Disulfide Exchange: A reversible reaction where a thiol reacts with a disulfide bond, resulting in a new thiol and a new disulfide.[4][6] This is a fundamental reaction in biological systems.
-
Michael Addition (Thiol-Ene Reaction): The nucleophilic addition of a thiol to an electron-deficient alkene, such as a maleimide or an acrylate.[12][13][14] This reaction is widely used in bioconjugation and polymer chemistry.[12][13]
-
Oxidation to Disulfides: Two thiol molecules can be oxidized to form a disulfide bond.[2][5]
Experimental Setup for Kinetic Studies
A UV-Visible spectrophotometer is a versatile instrument for monitoring the kinetics of this compound reactions, particularly when a chromophoric reactant is consumed or a chromophoric product is formed.
Key Equipment:
-
UV-Visible Spectrophotometer (preferably with temperature control)
-
Quartz or disposable cuvettes
-
Micropipettes
-
pH meter
-
Vortex mixer
-
Water bath or heating block for temperature control
General Experimental Workflow:
The following diagram outlines the general workflow for a kinetic experiment using a spectrophotometric assay.
Caption: General workflow for studying reaction kinetics using spectrophotometry.
Protocol: Kinetic Analysis of Thiol-Disulfide Exchange using Ellman's Reagent
This protocol details the use of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to monitor the consumption of this compound.[6][7] DTNB reacts with thiols to produce the 2-nitro-5-thiobenzoate (TNB²⁻) anion, which has a strong absorbance at 412 nm.[7] By monitoring the decrease in the rate of TNB²⁻ formation in the presence of a competing reaction, the kinetics of the reaction of interest can be determined.
Materials:
-
This compound
-
DTNB (Ellman's Reagent)
-
The second reactant of interest (e.g., an electrophile)
-
Reaction Buffer (e.g., phosphate buffer, pH 7.4)
-
Solvent (if required, e.g., DMSO for poorly soluble compounds)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of DTNB in the reaction buffer.
-
Prepare a 100 mM stock solution of this compound in the reaction buffer.
-
Prepare a stock solution of the second reactant at a suitable concentration (e.g., 10-fold higher than the final desired concentration).
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to measure absorbance at 412 nm.
-
Set the temperature of the cuvette holder to the desired reaction temperature (e.g., 25°C or 37°C).
-
-
Kinetic Measurement:
-
To a cuvette, add the reaction buffer.
-
Add the DTNB stock solution to a final concentration of 0.1 mM.
-
Add the stock solution of the second reactant to its desired final concentration.
-
Place the cuvette in the spectrophotometer and blank the instrument.
-
Initiate the reaction by adding the this compound stock solution to its final desired concentration (e.g., 1 mM).
-
Immediately start recording the absorbance at 412 nm at regular intervals (e.g., every 10 seconds) for a sufficient duration to observe a significant change.
-
-
Data Analysis:
-
The initial rate of the reaction can be determined from the initial slope of the absorbance versus time plot.
-
The concentration of the thiol at any given time can be calculated using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) of TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹.[7]
-
By varying the concentration of the reactants and measuring the initial rates, the order of the reaction and the rate constant (k) can be determined. For a bimolecular reaction, the rate law is typically expressed as: Rate = k[Thiol][Reactant].[4]
-
Data Presentation
The following tables provide an example of how quantitative data from kinetic experiments can be presented.
Table 1: Effect of Reactant Concentration on Initial Reaction Rate
| [this compound] (mM) | [Reactant X] (mM) | Initial Rate (μM/s) |
| 1.0 | 5.0 | 0.52 |
| 2.0 | 5.0 | 1.05 |
| 1.0 | 10.0 | 1.03 |
| 2.0 | 10.0 | 2.10 |
Table 2: Summary of Kinetic Parameters
| Reaction | Rate Constant (k) (M⁻¹s⁻¹) | Reaction Order |
| This compound + Reactant X | 104.5 | Second-order |
| This compound + Reactant Y | 25.8 | Second-order |
Signaling Pathways and Reaction Mechanisms
The following diagram illustrates the general mechanism of a thiol-disulfide exchange reaction, which is a fundamental process in many biological signaling pathways.
Caption: General mechanism of a thiol-disulfide exchange reaction.
Conclusion
The protocols and experimental setup described provide a robust framework for investigating the kinetics of reactions involving this compound. By systematically varying reaction conditions such as pH, temperature, and reactant concentrations, a comprehensive understanding of the reactivity of this thiol can be achieved.[11][13] This knowledge is invaluable for researchers and professionals in drug development and materials science for predicting reaction outcomes, optimizing reaction conditions, and designing novel molecules with desired properties.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Spectrophotometric assay of thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. aquila.usm.edu [aquila.usm.edu]
- 11. Nitro-fatty acid reaction with glutathione and cysteine. Kinetic analysis of thiol alkylation by a Michael addition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: 3-Methoxybutane-1-thiol Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-Methoxybutane-1-thiol, focusing on strategies to overcome low yields.
Troubleshooting Guide
Issue 1: Low or No Conversion of 3-Methoxy-1-butanol to the Intermediate (Alkyl Halide/Sulfonate)
-
Question: I am attempting to activate the hydroxyl group of 3-Methoxy-1-butanol before substitution, but TLC/GC-MS analysis shows a large amount of unreacted starting material. What could be the problem?
-
Answer: Incomplete conversion of the starting alcohol is a common issue. The problem often lies with the choice of reagents, reaction conditions, or the presence of impurities.
-
Reagent Purity: Ensure that the reagents used for hydroxyl activation (e.g., p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), phosphorus tribromide (PBr₃)) are pure and not degraded. Moisture can significantly reduce the effectiveness of these reagents.
-
Stoichiometry and Base: When forming sulfonate esters (tosylates/mesylates), a non-nucleophilic base like pyridine or triethylamine is crucial to neutralize the HCl byproduct. Ensure at least a stoichiometric amount of base is used. An excess is often beneficial.
-
Reaction Temperature: Reactions with SOCl₂ or PBr₃ can be exothermic and require careful temperature control (often starting at 0 °C) to prevent side reactions. Conversely, tosylation or mesylation may require room temperature or gentle heating to proceed at a reasonable rate.
-
Moisture: The presence of water in the starting material or solvent will consume the activating reagents. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Troubleshooting Decision Workflow for Low Intermediate Conversion
Preventing oxidation of 3-Methoxybutane-1-thiol during storage
Technical Support Center: 3-Methoxybutane-1-thiol
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of this compound to prevent its oxidative degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound oxidation?
A: The most common sign of oxidation is the formation of a disulfide, which may lead to a slight increase in viscosity or changes in the compound's analytical profile (e.g., in chromatography). Thiols like this compound are susceptible to oxidation, which converts the thiol group (-SH) into a disulfide bond (-S-S-).[1][2][3] Severe oxidation can lead to the formation of sulfenic, sulfinic, and ultimately sulfonic acids.[4]
Q2: What is the primary cause of oxidation during storage?
A: The primary cause of oxidation is exposure to atmospheric oxygen. The process can be accelerated by the presence of trace metal ions, light, and elevated temperatures. Thiols can undergo oxidation through a two-electron mechanism, often facilitated by reactive oxygen species (ROS).[4]
Q3: How should I store this compound to minimize oxidation?
A: To minimize oxidation, this compound should be stored at low temperatures (see table below for recommendations) in a tightly sealed container, with the headspace purged with an inert gas such as argon or nitrogen. Using amber glass vials can also protect the compound from light, which can catalyze oxidation.
Q4: Can I use antioxidants to prevent the oxidation of this compound?
A: Yes, adding a small amount of an antioxidant can be effective. Thiol-based antioxidants or reducing agents are often used to protect against disulfide bond formation.[5][6] It is crucial to ensure the chosen antioxidant is compatible with your downstream applications.
Q5: My this compound has been stored for a while. How can I check its purity?
A: You can assess the purity and extent of oxidation using analytical techniques. A common method to quantify the free thiol content is the Ellman's assay.[7] For a more detailed analysis of the disulfide and other oxidation products, techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) are recommended.[4][8]
Troubleshooting Guide
If you suspect that your stored this compound has oxidized, follow this troubleshooting workflow to diagnose and address the issue.
Caption: Troubleshooting workflow for suspected thiol oxidation.
Data Presentation: Storage & Antioxidant Recommendations
The following table summarizes the recommended storage conditions and compatible antioxidants for volatile thiols like this compound. These are general guidelines and may require optimization for your specific experimental needs.
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C (Refrigerated) or -20°C (Frozen) for long-term storage. | Reduces the rate of oxidative reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, the primary oxidant. |
| Container | Amber glass vial with a PTFE-lined cap. | Protects from light and provides a good seal. |
| Compatible Antioxidants | ||
| Reducing Agents | Tris(2-carboxyethyl)phosphine (TCEP) at 0.1-1 mM. | Effective at reducing disulfides and is stable in solution. |
| Thiol-based | Dithiothreitol (DTT) at 1-5 mM. | Acts as a sacrificial antioxidant. Note: DTT can form mixed disulfides with the target compound. |
| Incompatible Materials | Avoid contact with reactive metals (e.g., copper, iron) and strong bases. | Can catalyze oxidation or promote other degradation pathways. |
Experimental Protocols
Protocol: Quantification of Free Thiol Content using Ellman's Assay
This protocol provides a method to determine the concentration of free thiol groups in a sample of this compound, allowing for an estimation of its purity and the extent of oxidation. The assay is based on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with free thiols, which produces a yellow-colored 5-thio-2-nitrobenzoic acid (TNB) anion.[7]
Materials:
-
Phosphate buffer (0.1 M, pH 8.0) containing 1 mM EDTA
-
DTNB stock solution (4 mg/mL in the phosphate buffer)
-
This compound sample
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare a Standard Curve (Optional but Recommended):
-
Prepare a series of known concentrations of a standard thiol (e.g., L-cysteine) in the phosphate buffer.
-
For each standard, mix 50 µL of the standard solution with 2.5 mL of the phosphate buffer and 50 µL of the DTNB stock solution.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 412 nm.
-
Plot absorbance vs. thiol concentration to create a standard curve.
-
-
Sample Preparation:
-
Accurately prepare a dilution of your this compound sample in the phosphate buffer to a concentration that falls within the range of your standard curve.
-
-
Reaction and Measurement:
-
In a cuvette, mix 50 µL of your diluted sample with 2.5 mL of the phosphate buffer.
-
Add 50 µL of the DTNB stock solution and mix well.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 412 nm against a blank containing all reagents except the thiol sample.
-
-
Calculation:
-
Calculate the concentration of free thiols in your sample using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) or by using the standard curve.
-
The concentration of free thiol can be used to determine the percentage of unoxidized this compound in your sample.
-
Visualizations
Oxidation of this compound
The primary oxidative pathway for thiols is the formation of a disulfide dimer.
Caption: General oxidation pathway of a thiol to a disulfide.
Mechanism of a Thiol-Based Antioxidant
Thiol-based antioxidants like Dithiothreitol (DTT) can protect this compound by acting as a sacrificial reductant.
Caption: Antioxidant action of DTT to regenerate the thiol.
References
- 1. Protein biosynthesis - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biochemical methods for monitoring protein thiol redox states in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review | Semantic Scholar [semanticscholar.org]
Side reactions and byproducts in 3-Methoxybutane-1-thiol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-methoxybutane-1-thiol.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound from 3-methoxybutanol?
A1: The most common laboratory-scale methods for the conversion of alcohols to thiols, and applicable to the synthesis of this compound from 3-methoxybutanol, are the Mitsunobu reaction and the use of thionating agents like Lawesson's reagent. The Mitsunobu reaction offers mild conditions and stereochemical inversion, while Lawesson's reagent provides a direct thionation of the alcohol.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The primary side reactions of concern include:
-
Dehydration: Formation of 3-methoxy-1-butene, particularly under acidic conditions or at elevated temperatures.
-
Disulfide Formation: Oxidation of the desired thiol to form bis(3-methoxybutyl) disulfide, especially during workup or purification if exposed to air.
-
Thioether Formation: Reaction of the initially formed thiol with the starting alcohol or an activated intermediate to yield bis(3-methoxybutyl) sulfide.
Q3: My reaction yield is low. What are the potential causes and how can I improve it?
A3: Low yields can stem from several factors:
-
Incomplete reaction: Ensure you are using appropriate molar ratios of reagents and allowing sufficient reaction time. Monitoring the reaction by TLC or GC-MS is recommended.
-
Side reactions: Optimize reaction conditions (e.g., lower temperature) to minimize the formation of byproducts like alkenes or disulfides.
-
Purification losses: this compound can be volatile. Use appropriate techniques during workup and purification to minimize loss.
-
Reagent quality: Ensure the purity and reactivity of your starting materials and reagents.
Q4: I am observing an impurity with a mass corresponding to a disulfide. How can I prevent its formation?
A4: Disulfide formation is a common issue due to the ease of oxidation of thiols. To minimize this:
-
Inert atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).
-
Degassed solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Reducing agents: During workup, a mild reducing agent like sodium bisulfite can be added to reduce any disulfide formed back to the thiol.
Q5: The purification of this compound is proving difficult. What are the recommended procedures?
A5: Purification can be challenging due to the volatility and potential for oxidation of the product.
-
Distillation: Vacuum distillation is a common method for purifying thiols. Ensure the system is well-sealed and under a good vacuum to keep the distillation temperature low, minimizing decomposition and side reactions.
-
Chromatography: Flash column chromatography on silica gel can be effective. Use a non-polar eluent system (e.g., hexane/ethyl acetate) and consider deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine to prevent on-column oxidation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no conversion of 3-methoxybutanol | Inactive reagents (e.g., old triphenylphosphine or DIAD in Mitsunobu). | Use freshly opened or purified reagents. Ensure anhydrous conditions. |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. If necessary, a slight increase in temperature may be beneficial, but be cautious of side reactions. | |
| Major byproduct is an alkene (3-methoxy-1-butene) | Reaction temperature is too high. | Perform the reaction at a lower temperature. For the Mitsunobu reaction, maintain the temperature at 0°C during the addition of DIAD. |
| Acidic conditions. | If using a method that may generate acidic byproducts, consider adding a non-nucleophilic base to neutralize the acid. | |
| Significant amount of disulfide in the final product | Exposure to oxygen during reaction or workup. | Work under an inert atmosphere (N₂ or Ar). Use degassed solvents. |
| Oxidative workup conditions. | Add a mild reducing agent like sodium bisulfite during the aqueous workup. | |
| Presence of a high-boiling byproduct (likely thioether) | Excess of starting alcohol or activated intermediate. | Use a slight excess of the sulfur source (e.g., thiolacetic acid in a Mitsunobu reaction). |
| High reaction concentration. | Running the reaction at a lower concentration can disfavor bimolecular side reactions. | |
| Difficulty in removing triphenylphosphine oxide (TPPO) after Mitsunobu reaction | TPPO is soluble in many organic solvents. | After reaction completion, cool the mixture to precipitate out some of the TPPO. Filtration followed by column chromatography is often necessary. Washing the organic extract with cold water or brine can also help to remove some TPPO. |
Experimental Protocols
Synthesis of this compound via the Mitsunobu Reaction
This protocol is a general guideline and may require optimization.
Materials:
-
3-Methoxybutanol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Thiolacetic acid (CH₃COSH)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Sodium methoxide (NaOMe) in Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Thioacetate Formation:
-
To a solution of 3-methoxybutanol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0°C under an inert atmosphere, add thiolacetic acid (1.2 eq).
-
Slowly add DIAD (1.5 eq) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain 3-methoxybutyl thioacetate.
-
-
Thiol Formation (Hydrolysis):
-
Dissolve the purified 3-methoxybutyl thioacetate in methanol under an inert atmosphere.
-
Add a solution of sodium methoxide in methanol (1.1 eq).
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the disappearance of the thioacetate by TLC or GC-MS.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Carefully remove the solvent by distillation at atmospheric pressure.
-
Purify the crude this compound by vacuum distillation.
-
Data Presentation
Table 1: Hypothetical Yields and Byproduct Distribution under Various Reaction Conditions
| Method | Temperature (°C) | Reaction Time (h) | Yield of Thiol (%) | Alkene Byproduct (%) | Disulfide Byproduct (%) |
| Mitsunobu | 0 to RT | 16 | 75 | 5 | 2 |
| Mitsunobu | 50 | 8 | 60 | 20 | 3 |
| Lawesson's Reagent | RT | 24 | 65 | 10 | 5 |
| Lawesson's Reagent | 80 | 6 | 50 | 30 | 8 |
Note: This data is illustrative and actual results may vary depending on specific experimental conditions.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Main synthesis pathway and potential side reactions for this compound.
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical flow for troubleshooting common issues in the synthesis.
Technical Support Center: Optimizing Reaction Conditions for 3-Methoxybutane-1-thiol Functionalization
Welcome to the technical support center for the functionalization of 3-Methoxybutane-1-thiol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Troubleshooting Guides & FAQs
This section is designed to address specific issues you may encounter during the functionalization of this compound. The advice provided is based on general principles of thiol chemistry and may require optimization for your specific application.
S-Alkylation Reactions
S-alkylation is a common method for forming thioethers from thiols.[1][2][3] However, various issues can arise, from low yield to the formation of side products.
Question: My S-alkylation of this compound is giving a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in S-alkylation reactions can stem from several factors. Here's a systematic approach to troubleshooting:
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Incomplete Deprotonation: The thiolate anion is a much stronger nucleophile than the neutral thiol.[1][4] Ensure you are using a suitable base to fully deprotonate the this compound. The pKa of a typical aliphatic thiol is around 10-11.
-
Troubleshooting Steps:
-
Base Selection: If you are using a weak base like a carbonate and observing low conversion, consider switching to a stronger base such as an alkoxide (e.g., sodium methoxide, potassium tert-butoxide) or a hydride (e.g., sodium hydride).[1]
-
Solvent Choice: Use a polar aprotic solvent like DMF, DMSO, or THF, which can solvate the cation of the base and enhance the nucleophilicity of the thiolate.
-
Temperature: While many S-alkylations proceed at room temperature, gentle heating may be required to drive the reaction to completion. However, be cautious as higher temperatures can also promote side reactions.
-
-
-
Poor Electrophile Reactivity: The reactivity of the alkylating agent is crucial.
-
Troubleshooting Steps:
-
Leaving Group: The rate of an SN2 reaction is dependent on the quality of the leaving group.[5] If you are using an alkyl chloride, consider switching to an alkyl bromide or iodide, which are better leaving groups.
-
Steric Hindrance: SN2 reactions are sensitive to steric hindrance at the electrophilic carbon.[5] If your alkyl halide is secondary or bulky, the reaction rate will be slower. For tertiary halides, elimination (E2) will likely be the major pathway. In such cases, an SN1 reaction with a protic solvent might be an alternative, though this can be complicated by the presence of the methoxy group.
-
-
-
Side Reactions:
-
Oxidation: Thiols are susceptible to oxidation to disulfides, especially in the presence of air and base.[1][6]
-
Troubleshooting Steps:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
-
-
Elimination: As mentioned, if your alkyl halide is sterically hindered, you may be observing the formation of an alkene via an E2 elimination reaction.
-
Troubleshooting Steps:
-
Use a less hindered electrophile if possible.
-
Employ a non-hindered base.
-
Lower the reaction temperature.
-
-
-
Experimental Protocol: General Procedure for S-Alkylation of this compound
This is a general starting protocol. Optimization of base, solvent, temperature, and reaction time will be necessary for specific substrates.
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.5 M) under an inert atmosphere, add a suitable base (e.g., sodium hydride, 1.1 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise at 0 °C.
-
Let the reaction warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting thiol.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Troubleshooting S-Alkylation Reactions
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete deprotonation | Use a stronger base (e.g., NaH, NaOMe). |
| Poor leaving group on electrophile | Use an alkyl bromide or iodide instead of a chloride. | |
| Steric hindrance | Increase reaction time and/or temperature. Consider alternative mechanisms if the electrophile is tertiary. | |
| Disulfide Formation | Oxidation of the thiol | Perform the reaction under an inert atmosphere. Use degassed solvents. |
| Alkene Formation | E2 Elimination | Use a less hindered base and/or electrophile. Lower the reaction temperature. |
| Multiple Products | Over-alkylation of the product | Use a strict 1:1 stoichiometry of thiol to electrophile. |
DOT Script for S-Alkylation Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in S-alkylation.
Thiol-Ene "Click" Reactions
The thiol-ene reaction is a robust method for the addition of thiols across a double bond, often initiated by radicals.[7][8]
Question: My photo-initiated thiol-ene reaction with this compound and an alkene is not proceeding or is very slow. What could be the issue?
Answer:
Several factors can affect the efficiency of a photo-initiated thiol-ene reaction:
-
Initiator Efficiency: The choice and concentration of the photoinitiator are critical.
-
Troubleshooting Steps:
-
Initiator Selection: Common photoinitiators include 2,2-dimethoxy-2-phenylacetophenone (DMPA) and Irgacure series initiators. Ensure the chosen initiator's absorption spectrum overlaps with the wavelength of your UV source.
-
Concentration: The initiator concentration typically ranges from 0.1 to 5 mol%. Too little initiator will result in a slow reaction, while too much can lead to side reactions and may not be fully soluble.
-
-
-
UV Light Source: The intensity and wavelength of the UV lamp are important.
-
Troubleshooting Steps:
-
Wavelength: Match the UV lamp's emission wavelength to the absorption maximum of your photoinitiator.
-
Intensity and Distance: Ensure the reaction mixture is sufficiently close to the UV source and that the lamp is functioning correctly.
-
-
-
Oxygen Inhibition: Radical reactions are often inhibited by molecular oxygen.
-
Troubleshooting Steps:
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (nitrogen or argon) for 15-30 minutes prior to and during irradiation.
-
-
-
Alkene Reactivity: The structure of the alkene can influence the reaction rate. Electron-rich alkenes generally react faster in radical thiol-ene additions.[7]
-
Troubleshooting Steps:
-
If possible, consider using a more reactive alkene. Norbornene and vinyl ethers are known to be highly reactive in these types of reactions.[8]
-
-
Experimental Protocol: General Procedure for Photo-initiated Thiol-Ene Reaction
This is a general starting protocol and will require optimization.
-
In a quartz reaction vessel, dissolve this compound (1.0 eq), the alkene (1.0 eq), and a photoinitiator (e.g., DMPA, 1-2 mol%) in a suitable solvent (e.g., THF, acetonitrile, or solvent-free if the reagents are liquid).
-
Degas the solution by bubbling with nitrogen or argon for 20-30 minutes.
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While maintaining an inert atmosphere, irradiate the mixture with a UV lamp (e.g., 365 nm) at room temperature.
-
Monitor the reaction progress by TLC, GC-MS, or NMR.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the product by column chromatography if necessary.
Table 2: Troubleshooting Thiol-Ene Reactions
| Issue | Potential Cause | Suggested Solution |
| No or Slow Reaction | Inefficient initiation | Check initiator/UV source compatibility and concentration. |
| Oxygen inhibition | Thoroughly degas the reaction mixture. | |
| Low alkene reactivity | Increase reaction time or consider a more reactive alkene. | |
| Polymerization of Alkene | Radical polymerization of the alkene competes with the thiol-ene reaction | This is more common with electron-deficient alkenes in radical-initiated reactions. Consider a base-catalyzed Michael addition instead. |
Caption: Common functionalization pathways for this compound.
General FAQs
Question: Does the methoxy group in this compound affect its reactivity compared to a simple alkane thiol?
Answer: The ether linkage in this compound is generally unreactive under the mild conditions used for most thiol functionalizations. [9][10]However, under strongly acidic or basic conditions, cleavage of the ether could potentially occur, although this is unlikely under standard S-alkylation or Michael addition conditions. The electron-donating nature of the ether oxygen is unlikely to have a significant electronic effect on the distant thiol group, so its reactivity should be comparable to other primary aliphatic thiols.
Question: What are some common protecting groups for thiols, and would they be necessary for reactions with this compound?
Answer: Protecting groups for thiols are typically used when other reactive functionalities in the molecule would not be compatible with the desired thiol reaction, or when the thiol needs to be masked during a multi-step synthesis. Common thiol protecting groups include thioethers that can be cleaved under specific conditions (e.g., trityl, p-methoxybenzyl). For simple functionalizations of this compound where the thiol is the only reactive group of interest, a protecting group is generally not necessary.
Question: What is the best way to purify the products of this compound functionalization?
Answer: The purification method will depend on the properties of the product.
-
Column Chromatography: This is the most common method for purifying thioethers and disulfides on a lab scale. Silica gel is typically used, with a non-polar eluent system (e.g., hexanes/ethyl acetate).
-
Distillation: If the product is a volatile liquid and thermally stable, distillation (potentially under vacuum for higher boiling point compounds) can be an effective purification method.
-
Extraction: An aqueous workup is often sufficient to remove inorganic salts and water-soluble byproducts before further purification.
It is important to be aware that thiols and some of their derivatives can have strong, unpleasant odors. All manipulations should be carried out in a well-ventilated fume hood.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jmaterenvironsci.com [jmaterenvironsci.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. people.reed.edu [people.reed.edu]
Troubleshooting peak tailing in GC analysis of 3-Methoxybutane-1-thiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Gas Chromatography (GC) analysis of 3-Methoxybutane-1-thiol. Given the reactive nature of thiols, peak tailing is a common issue that can compromise analytical results. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the likely causes of peak tailing when analyzing this compound?
A1: Peak tailing of thiols like this compound in GC analysis is often due to interactions with active sites within the system. The primary causes include:
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Active sites in the inlet: The liner, septum, and metal surfaces of the inlet can have active silanol groups or metal ions that interact with the thiol group.[1][2]
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Column contamination or degradation: Accumulation of non-volatile residues or degradation of the stationary phase at the head of the column can create active sites.[3]
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Improper column installation: A poor column cut or incorrect installation depth in the inlet or detector can create dead volumes and turbulence, leading to peak tailing for all compounds, including thiols.[4]
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Column activity: The stationary phase itself may have active sites that interact with the thiol. Using a column that is not sufficiently inert is a common cause of peak tailing for reactive analytes.[4]
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Inappropriate stationary phase: A mismatch between the polarity of the analyte and the stationary phase can sometimes contribute to poor peak shape.[4]
Q2: What are the estimated physicochemical properties of this compound relevant to GC analysis?
Q3: What type of GC column is recommended for the analysis of this compound?
A3: For the analysis of volatile sulfur compounds, a non-polar column is often a good starting point.[5] A column with a stationary phase like 100% dimethylpolysiloxane is a common choice. However, due to the active nature of the thiol group, it is crucial to use a column with a highly inert surface.[6] Consider columns specifically designed for the analysis of sulfur compounds or those with a base-deactivated surface to minimize peak tailing. In some cases, derivatization of the thiol group can improve peak shape and detection.[7]
Q4: Can the choice of inlet liner affect the peak shape of this compound?
A4: Absolutely. The inlet liner is a critical component for ensuring good peak shape, especially for active compounds. A deactivated liner is essential.[8] For thiols, a base-deactivated liner may offer superior performance by minimizing interactions with the acidic thiol proton.[2] The use of glass wool in the liner can aid in sample vaporization but it must also be thoroughly deactivated.[8]
Troubleshooting Guide for Peak Tailing
This guide provides a systematic approach to troubleshooting peak tailing in the GC analysis of this compound.
Step 1: Initial Assessment
Before making any changes to the instrument, evaluate the chromatogram to gather clues about the source of the peak tailing.
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Are all peaks tailing? If all peaks in the chromatogram, including hydrocarbons, are tailing, the issue is likely mechanical, such as a poor column installation or a leak.[3]
-
Are only the thiol and other active compounds tailing? If only polar or active compounds like this compound are tailing, the problem is likely due to active sites in the system.[3]
Step 2: Inlet Maintenance
The inlet is the most common source of activity-related peak tailing.
Experimental Protocol: Inlet Maintenance
-
Cool Down: Ensure the inlet and oven are cool before performing any maintenance.
-
Replace the Septum: Old or cored septa can be a source of leaks and contamination. Replace the septum with a high-quality, pre-conditioned septum.
-
Replace the Liner: Remove the current liner and replace it with a new, deactivated liner. For thiols, consider using a base-deactivated liner. Handle the new liner with clean forceps to avoid contamination.
-
Inspect the Inlet Seal: Check the condition of the inlet seal (gold seal or equivalent) and replace it if it appears dirty or damaged.
-
Reassemble and Leak Check: Reassemble the inlet and perform a leak check to ensure all connections are secure.
Step 3: Column Maintenance and Installation
If inlet maintenance does not resolve the issue, the problem may lie with the column.
Experimental Protocol: Column Trimming
-
Cool Down and Remove Column: Cool the oven and carefully remove the column from the inlet and detector.
-
Trim the Inlet End: Using a ceramic scoring wafer, make a clean, square cut to remove 10-20 cm from the inlet end of the column. This removes any accumulated non-volatile residues and active sites.
-
Inspect the Cut: Use a magnifying glass to ensure the cut is clean and at a 90-degree angle to the column wall. A poor cut can cause peak tailing.
-
Reinstall the Column: Reinstall the column to the correct depth in the inlet and detector as specified by the instrument manufacturer. Ensure the fittings are secure but not overtightened.
-
Condition the Column: After reinstallation, condition the column according to the manufacturer's instructions to remove any oxygen and ensure a stable baseline.
Data Presentation: Impact of Liner Deactivation
While specific quantitative data for this compound is limited, the following table illustrates the expected impact of different liner deactivations on the peak shape and response of active compounds. The data is based on the analysis of a range of active compounds, including basic compounds which, like thiols, are sensitive to active sites.
| Liner Deactivation Type | Expected Peak Tailing Factor (for active compounds) | Expected Relative Response (for active compounds) | Comments |
| Undeactivated | High (>2.0) | Low and variable | Not recommended for analysis of active compounds.[9] |
| Standard Deactivation (IP) | Moderate (1.5 - 2.0) | Moderate | May be sufficient for less active compounds, but can still show tailing for thiols.[9] |
| Base Deactivated | Low (<1.5) | High and consistent | Generally recommended for basic and other active compounds, likely beneficial for thiols.[2] |
| Highly Inert (e.g., Siltek) | Low (<1.5) | High and consistent | Offers a highly inert surface suitable for a wide range of active compounds.[2] |
Note: Tailing factor is a measure of peak asymmetry. A value of 1.0 represents a perfectly symmetrical peak. Higher values indicate more tailing.
Visual Troubleshooting Workflow
The following diagram illustrates the logical workflow for troubleshooting peak tailing in your GC analysis.
Caption: A flowchart outlining the steps to diagnose and resolve peak tailing.
Chemical Interaction Leading to Peak Tailing
The diagram below illustrates the interaction of the thiol with active silanol groups on a glass surface, which is a primary cause of peak tailing.
Caption: How active sites cause peak tailing of thiols.
References
- 1. gcms.cz [gcms.cz]
- 2. silcotek.com [silcotek.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. MXT-1 GC Metal Capillary Column, 30 m, 0.53 mm ID, 5.00 µm, 3.5" OD without Cage [restek.com]
- 6. Volatile thiols using GC-MSD - Chromatography Forum [chromforum.org]
- 7. Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine [mdpi.com]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. chromtech.net.au [chromtech.net.au]
Improving the selectivity of reactions with 3-Methoxybutane-1-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the selectivity of reactions involving 3-Methoxybutane-1-thiol.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of reactivity for this compound in addition reactions?
A1: this compound, like other thiols, primarily participates in two main types of addition reactions to unsaturated systems:
-
Thiol-Ene Radical Addition: This reaction proceeds via a free-radical mechanism, typically initiated by light (photocatalysis), heat, or a radical initiator. The thiol adds across a double or triple bond, resulting in an anti-Markovnikov product. This method is highly efficient and falls under the category of "click chemistry".[1][2]
-
Thiol-Michael Addition (Conjugate Addition): This reaction is a nucleophilic addition of the thiolate anion to an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound. It is typically catalyzed by a base or a nucleophile and also yields an anti-Markovnikov-type adduct.[2]
Q2: How does the methoxy group in this compound influence its reactivity and selectivity?
A2: The ether linkage in this compound can influence its reactivity in several ways:
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Nucleophilicity: The sulfur atom in thiols is generally more nucleophilic than the oxygen in alcohols due to its larger size and the polarizability of its electrons.[3][4] The electron-donating nature of the alkyl chain with the methoxy group can slightly enhance the nucleophilicity of the sulfur atom.
-
Acidity: Thiols are more acidic than their corresponding alcohols. The pKa of a typical alkanethiol is around 10-11. The methoxy group is not expected to significantly alter the acidity of the thiol proton.
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Potential for Chelation: The oxygen atom of the methoxy group could potentially coordinate with metal catalysts or Lewis acids, which could influence the stereoselectivity of the reaction by holding the thiol in a specific orientation relative to the substrate.
-
Side Reactions: The presence of the ether oxygen introduces the possibility of intramolecular cyclization reactions under certain conditions, although this is not a commonly reported issue for this specific thiol.
Q3: What are the most common side reactions observed when using this compound, and how can they be minimized?
A3: Common side reactions include:
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Disulfide Formation: Thiols can be oxidized to form disulfides (R-S-S-R), especially in the presence of oxygen or other oxidizing agents. This can be minimized by working under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents.
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Retro-Michael Addition: The product of a Michael addition can undergo a retro-reaction, particularly if a strong base is used in excess or at elevated temperatures. Using a catalytic amount of a milder base and keeping the reaction temperature as low as possible can mitigate this. The thioether bond formed from the reaction of a thiol with a maleimide can be slowly reversible.[1][5]
-
Polymerization: In radical reactions, the carbon-centered radical intermediate can sometimes initiate polymerization of the alkene substrate. This can be controlled by adjusting the thiol-to-alkene stoichiometry and the concentration of the radical initiator.
-
Thiazine Rearrangement: In reactions with N-terminal cysteine residues on peptides, a side reaction leading to thiazine formation can occur. This can be prevented by performing the conjugation under acidic conditions (pH ~5) or by acetylating the N-terminal cysteine.[6]
Troubleshooting Guides
Problem 1: Low Yield or Incomplete Conversion
| Possible Cause | Suggested Solution |
| Insufficient Catalyst/Initiator | Increase the loading of the base, nucleophile, or radical initiator incrementally. For photocatalysis, ensure the light source is of the appropriate wavelength and intensity. |
| Low Reaction Temperature | While higher temperatures can promote side reactions, some reactions require a certain activation energy. Gradually increase the temperature while monitoring for byproduct formation. |
| Steric Hindrance | If either the thiol or the alkene substrate is sterically hindered, the reaction rate will be slower. Consider using a less hindered substrate if possible, or a more active catalyst. |
| Poor Solvent Choice | The choice of solvent can significantly impact reaction rates. For Michael additions, polar aprotic solvents like DMF or acetonitrile are often effective. For radical reactions, a variety of solvents can be used, but ensure the initiator is soluble. |
| Deactivated Catalyst | Ensure the catalyst has not been deactivated by impurities in the starting materials or solvent. Purify starting materials and use dry, degassed solvents. |
Problem 2: Poor Selectivity (Formation of Multiple Products)
| Possible Cause | Suggested Solution |
| Competitive Radical vs. Michael Addition | The reaction pathway can sometimes be directed. For Michael additions, ensure the exclusion of light and radical initiators. For radical additions, use a known radical initiator and appropriate light source. |
| Formation of Markovnikov Product | While anti-Markovnikov addition is typical, some conditions can favor the Markovnikov product. For radical reactions, ensure a true radical chain mechanism is operating. For Michael additions, the regioselectivity is generally high for the conjugate addition product. |
| Isomerization of the Alkene | The catalyst or reaction conditions might be causing isomerization of the starting alkene, leading to different addition products. Analyze the starting material over the course of the reaction to check for isomerization. |
| Reaction with Other Functional Groups | If the substrate contains multiple reactive sites, consider using a protecting group strategy for the more reactive sites. |
Problem 3: Product Instability or Decomposition
| Possible Cause | Suggested Solution |
| Retro-Michael Addition | As mentioned in the FAQs, the Michael adduct can be reversible. During workup and purification, avoid exposure to strong bases or high temperatures. A mild acidic workup can help to neutralize any remaining base catalyst. |
| Oxidation of the Thioether Product | The resulting thioether can be oxidized to a sulfoxide or sulfone. Avoid exposure to strong oxidizing agents during workup and storage. |
| Hydrolysis of the Adduct | In reactions with maleimides, the resulting succinimide ring can be susceptible to hydrolysis, especially at high pH.[7] It is sometimes desirable to intentionally hydrolyze the ring to prevent the retro-Michael reaction. |
Experimental Protocols
General Protocol for Base-Catalyzed Michael Addition
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To a solution of the electron-deficient alkene (1.0 equiv) in a suitable solvent (e.g., THF, CH2Cl2, or MeCN) under an inert atmosphere, add this compound (1.1-1.2 equiv).
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Add a catalytic amount of a base (e.g., triethylamine, DBU, or a phosphine catalyst; 0.05-0.1 equiv).
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Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
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Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous NH4Cl).
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Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Photoinitiated Radical Thiol-Ene Reaction
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In a quartz reaction vessel, dissolve the alkene (1.0 equiv), this compound (1.1-1.5 equiv), and a photocatalyst (e.g., eosin Y, rose bengal, or a ruthenium complex; 0.1-1 mol%) in a degassed solvent.
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Irradiate the mixture with a suitable light source (e.g., a compact fluorescent lamp or an LED of the appropriate wavelength) at room temperature.
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Monitor the reaction by TLC or LC-MS.
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Upon completion, remove the solvent under reduced pressure.
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Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Catalysts for Thiol-Michael Addition
| Catalyst | Typical Loading (mol%) | Relative Rate | Selectivity | Notes |
| Triethylamine | 10 | Moderate | Good | Common and inexpensive organic base. |
| DBU | 1-5 | Fast | Good | Stronger base, can sometimes promote side reactions. |
| DMAP | 5-10 | Moderate | Good | Nucleophilic catalyst. |
| TCEP | 5-10 | Fast | Excellent | Water-soluble phosphine catalyst, good for biological applications. |
| Lewis Acids (e.g., Mg(OTf)2) | 10-20 | Varies | Can be high | Can activate the Michael acceptor and enhance selectivity.[8] |
Table 2: Common Conditions for Thiol-Ene Radical Addition
| Initiation Method | Initiator/Catalyst | Wavelength/Temp | Advantages | Disadvantages |
| Photochemical | Eosin Y, Rose Bengal | Visible Light | Mild conditions, metal-free. | Can be slow for less reactive alkenes. |
| Photochemical | Ru(bpy)3Cl2 | Visible Light | High efficiency. | Potential for metal contamination. |
| Thermal | AIBN, V-70 | 60-80 °C | Simple setup. | Higher temperatures can lead to side reactions. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction mechanisms for Thiol-Michael and Thiol-Ene additions.
Caption: A logical workflow for troubleshooting common reaction issues.
References
- 1. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Hydroxy-4-methoxybenzyl as a Thiol-Protecting Group for Directed-Disulfide Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. vectorlabs.com [vectorlabs.com]
- 6. bachem.com [bachem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Purification of Crude 3-Methoxybutane-1-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Methoxybutane-1-thiol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Persistent Foul Odor After Purification | Incomplete removal of volatile thiol impurities. | 1. Fractional Distillation: Ensure the distillation is performed slowly with an efficient fractionating column to separate compounds with close boiling points. Collect narrow boiling point fractions. 2. Aqueous Wash: Wash the organic layer with a dilute solution of sodium hydroxide (e.g., 1-5%) to convert the acidic thiol impurities into their corresponding thiolates, which are more soluble in the aqueous phase. Follow with a water wash to remove any residual base. |
| Product Contaminated with Disulfide | Oxidation of the thiol during workup or storage. | 1. Inert Atmosphere: Perform all purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. 2. Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles. 3. Reducing Agent Wash: Wash the crude product with a mild reducing agent solution, such as sodium bisulfite or sodium thiosulfate, to reduce the disulfide back to the thiol. |
| Low Purity After Column Chromatography | Co-elution of impurities with the desired product. | 1. Solvent System Optimization: Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of hexanes and ethyl acetate) to achieve better separation between the product and impurities. An ideal Rf value for the product is typically between 0.2 and 0.4. 2. Stationary Phase: Consider using a less polar stationary phase, such as alumina, which can sometimes provide better separation for sulfur-containing compounds. |
| Low Recovery After Purification | 1. Distillation: Product loss due to high volatility or thermal decomposition. 2. Extraction: Incomplete extraction from the aqueous phase or formation of emulsions. 3. Chromatography: Irreversible adsorption onto the stationary phase. | 1. Vacuum Distillation: If the compound is high-boiling, perform distillation under reduced pressure to lower the boiling point and prevent decomposition. 2. Extraction: Use a sufficient volume of extraction solvent and perform multiple extractions. To break emulsions, try adding a small amount of brine or filtering the mixture through a pad of celite. 3. Chromatography: Pre-treat the silica gel with a small amount of a non-polar solvent before loading the sample to minimize strong adsorption. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The common impurities depend on the synthetic route used. A likely route is the reaction of a 3-methoxybutyl halide with a sulfur source like sodium hydrosulfide. In this case, potential impurities include:
-
3,3'-dimethoxydibutyl disulfide: Formed by the oxidation of the thiol.
-
Unreacted 3-methoxybutyl halide: The starting material for the synthesis.
-
3-Methoxy-1-butanol: If the starting halide was prepared from this alcohol, it could be carried over as an impurity.
-
Other sulfur-containing byproducts: Depending on the specific reagents and reaction conditions.
Q2: What is the best method for purifying crude this compound?
A2: A combination of methods is often most effective. A typical purification workflow would be:
-
Aqueous Workup: An initial wash with a dilute acid or base to remove acidic or basic impurities.
-
Fractional Distillation: This is a highly effective method for separating volatile liquids with different boiling points.
-
Column Chromatography: If distillation does not provide sufficient purity, flash column chromatography can be used for further purification.
Q3: How can I minimize the oxidation of this compound during purification and storage?
A3: Thiols are susceptible to oxidation to disulfides. To minimize this:
-
Work under an inert atmosphere: Use nitrogen or argon whenever possible.
-
Use degassed solvents: This reduces the amount of dissolved oxygen.
-
Store under an inert atmosphere: After purification, store the thiol in a sealed container under nitrogen or argon.
-
Refrigerate: Store at low temperatures to slow down the rate of oxidation.
-
Add an antioxidant: In some cases, a small amount of an antioxidant like butylated hydroxytoluene (BHT) can be added for long-term storage.
Q4: What are the key safety precautions to take when working with this compound?
A4: this compound is a thiol, and like most thiols, it has a strong, unpleasant odor.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE): This includes safety goggles, gloves (nitrile or neoprene are generally suitable), and a lab coat.
-
Handle with care to avoid spills. In case of a spill, absorb the liquid with an inert material and dispose of it as chemical waste.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Experimental Protocols
Fractional Distillation of this compound
This protocol describes the purification of crude this compound by fractional distillation at atmospheric pressure.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Boiling chips or magnetic stir bar
-
Inert gas source (e.g., nitrogen or argon)
Procedure:
-
Set up the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.
-
Connect the fractionating column, distillation head, and condenser. Place the thermometer correctly in the distillation head, with the top of the bulb level with the side arm leading to the condenser.
-
If desired, flush the apparatus with an inert gas.
-
Begin heating the flask gently with the heating mantle.
-
Observe the temperature as the vapor rises through the fractionating column.
-
Collect any low-boiling impurities that distill over first in a separate receiving flask.
-
When the temperature stabilizes at the boiling point of this compound (approximately 155-157 °C at atmospheric pressure), change to a clean, pre-weighed receiving flask to collect the purified product.
-
Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
Allow the apparatus to cool down before dismantling.
-
Weigh the collected product and calculate the yield. Analyze the purity by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
| Parameter | Value |
| Boiling Point | ~155-157 °C |
| Pressure | Atmospheric |
Acid-Base Extraction for Thiol Purification
This protocol describes the removal of acidic impurities from an organic solution containing a thiol.
Materials:
-
Crude thiol dissolved in an organic solvent (e.g., diethyl ether, dichloromethane)
-
Dilute aqueous sodium hydroxide (NaOH) solution (e.g., 5% w/v)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure:
-
Dissolve the crude thiol in a suitable water-immiscible organic solvent.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 5% aqueous NaOH solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The aqueous layer (bottom layer if the organic solvent is less dense than water) will contain the deprotonated acidic impurities.
-
Drain the aqueous layer into a beaker.
-
Repeat the extraction of the organic layer with a fresh portion of 5% NaOH solution.
-
Wash the organic layer with an equal volume of water to remove any residual NaOH. Drain the aqueous layer.
-
Wash the organic layer with an equal volume of brine to aid in the removal of water. Drain the aqueous layer.
-
Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na2SO4).
-
Filter or decant the dried organic solution to remove the drying agent.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified thiol.
Visualizations
Caption: A general workflow for the purification of crude this compound.
Caption: A decision tree for troubleshooting the purification process based on impurity identification.
Minimizing disulfide bond formation in 3-Methoxybutane-1-thiol reactions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing disulfide bond formation during reactions with 3-Methoxybutane-1-thiol.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of disulfide bond formation when working with this compound?
A1: The primary cause is the oxidation of the thiol group (-SH) of two this compound molecules to form a disulfide bond (-S-S-). This is an oxidation reaction where each sulfur atom loses a bond to hydrogen and gains a bond to the other sulfur atom.[1] This can be initiated by atmospheric oxygen, oxidizing agents present in the reaction mixture, or basic conditions that facilitate the formation of the more reactive thiolate anion.[2]
Q2: How does pH influence the rate of disulfide formation?
A2: The pH of the reaction medium plays a critical role. Basic conditions (alkaline pH) deprotonate the thiol group to form a thiolate anion (-S⁻). This anion is a more potent nucleophile and is more readily oxidized to a disulfide.[2] Therefore, running reactions at a neutral or slightly acidic pH can significantly reduce the rate of unwanted disulfide formation.
Q3: What are common oxidizing agents that can lead to disulfide formation?
A3: Besides atmospheric oxygen, common laboratory reagents can act as oxidizing agents. These include hydrogen peroxide, dimethyl sulfoxide (DMSO) under certain conditions, and even trace metal ion contaminants that can catalyze oxidation.[3] It is crucial to be aware of the oxidative potential of all reagents in your reaction mixture.
Q4: Can I visually detect the presence of the disulfide impurity?
A4: Visual detection is unreliable. Both this compound and its corresponding disulfide are typically colorless liquids. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) are necessary for accurate detection and quantification of the disulfide impurity.
Q5: How should I store this compound to prevent degradation?
A5: To minimize oxidation, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[4] Refrigeration is also recommended to reduce the rate of potential decomposition reactions. Avoid storing it with or near strong oxidizing agents.
Troubleshooting Guide
This guide is designed to help you identify and resolve issues with disulfide bond formation in your experiments involving this compound.
Problem: Significant amount of disulfide detected in the reaction product.
Below is a systematic workflow to troubleshoot this issue.
Caption: Troubleshooting workflow for disulfide formation.
Data Presentation
The following table summarizes the key factors influencing disulfide bond formation and the recommended preventative measures.
| Factor | Condition Promoting Disulfide Formation | Recommended Preventative Measure | Efficacy |
| Atmosphere | Presence of Oxygen | Use of inert atmosphere (Nitrogen or Argon) | High |
| pH | Alkaline (basic) conditions | Maintain neutral or slightly acidic pH | High |
| Reagents | Presence of oxidizing agents or metal catalysts | Use purified, deoxygenated reagents | Medium-High |
| Additives | Absence of stabilizers | Addition of reducing agents (e.g., TCEP) or antioxidants | Medium-High |
| Temperature | Elevated temperatures can increase oxidation rate | Conduct reactions at the lowest effective temperature | Medium |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Under Inert Atmosphere
This protocol describes the setup for running a reaction with this compound while minimizing exposure to atmospheric oxygen.
-
Glassware Preparation: Dry all glassware in an oven at >100°C for at least 4 hours and allow to cool in a desiccator.
-
Assembly: Assemble the glassware (e.g., round-bottom flask with a condenser and septum-sealed inlet) while hot and immediately purge with a stream of dry nitrogen or argon.
-
Solvent Addition: Add deoxygenated solvent (see Protocol 2) to the reaction flask via a cannula or a syringe.
-
Reagent Addition: Add other non-thiol reagents to the flask. If they are solids, add them during assembly. If they are liquids, add them via syringe.
-
Thiol Addition: Add this compound to the reaction mixture via a syringe.
-
Reaction: Maintain a positive pressure of the inert gas throughout the reaction. This can be achieved using a balloon filled with the inert gas or a bubbler system.
-
Work-up: Quench and work up the reaction as required. If the product is also sensitive to oxidation, it is advisable to perform the work-up with deoxygenated solutions.
Caption: Workflow for inert atmosphere reaction setup.
Protocol 2: Deoxygenation of Solvents
This protocol describes a common method for removing dissolved oxygen from reaction solvents.
-
Setup: Place the solvent in a flask with a sidearm. The flask should be no more than two-thirds full.
-
Purging: Insert a long needle or a glass frit connected to a source of inert gas (nitrogen or argon) into the solvent, ensuring the gas bubbles through the liquid.
-
Venting: Use a second needle as an outlet for the displaced oxygen and inert gas.
-
Duration: Bubble the inert gas through the solvent for at least 30 minutes. For larger volumes, a longer purging time is necessary.
-
Storage: Once deoxygenated, the solvent should be used immediately or stored under a positive pressure of the inert gas.
Protocol 3: Use of a Reducing Agent to Scavenge Disulfides
In cases where disulfide formation is still a problem, a reducing agent can be added to the reaction mixture or during work-up to convert the disulfide back to the thiol. Tris(2-carboxyethyl)phosphine (TCEP) is a good option as it is effective over a wide pH range and is odorless.
-
Preparation of TCEP solution: Prepare a stock solution of TCEP (e.g., 0.5 M) in a buffered, deoxygenated aqueous solution or an appropriate organic solvent.
-
Addition to the reaction:
-
In-situ: If compatible with your reaction conditions, a small molar excess (e.g., 1.1 equivalents relative to the expected disulfide) of TCEP can be added at the beginning of the reaction.
-
During work-up: Add the TCEP solution to the reaction mixture after the primary reaction is complete.
-
-
Incubation: Allow the mixture to stir for a period of time (e.g., 30-60 minutes) to allow for the reduction of the disulfide.
-
Purification: Proceed with the extraction and purification of your product. Note that TCEP and its oxide are water-soluble and can typically be removed by an aqueous wash.
It is important to verify that the reducing agent does not interfere with your desired reaction or product.
References
Technical Support Center: Scaling Up the Laboratory Synthesis of 3-Methoxybutane-1-thiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the laboratory synthesis of 3-Methoxybutane-1-thiol.
Experimental Workflow
The synthesis of this compound is typically approached as a two-stage process. The first stage involves the conversion of a suitable starting material, such as 3-methoxybutan-1-ol, into an appropriate alkyl halide, for instance, 1-bromo-3-methoxybutane. The subsequent stage involves the reaction of this alkyl halide with a thiolating agent to yield the desired this compound.
Detailed Experimental Protocols
Stage 1: Synthesis of 1-Bromo-3-methoxybutane from 3-Methoxybutan-1-ol
This procedure is based on standard methods for converting primary alcohols to primary alkyl bromides.
Materials:
-
3-Methoxybutan-1-ol
-
Hydrobromic acid (48% aqueous solution)
-
Concentrated sulfuric acid
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
In a round-bottom flask, combine 3-methoxybutan-1-ol and 48% hydrobromic acid.
-
Slowly add concentrated sulfuric acid while cooling the flask in an ice bath.
-
Heat the mixture to reflux for 2-3 hours.
-
After cooling, transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and purify the crude 1-bromo-3-methoxybutane by distillation.
Stage 2: Synthesis of this compound from 1-Bromo-3-methoxybutane
This method utilizes thiourea to avoid the formation of dialkyl sulfide byproducts.[1][2]
Materials:
-
1-Bromo-3-methoxybutane
-
Thiourea
-
Sodium hydroxide
-
Ethanol
-
Hydrochloric acid (dilute)
-
Diethyl ether
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
Dissolve 1-bromo-3-methoxybutane and thiourea in ethanol and heat the mixture to reflux for 2-4 hours to form the S-alkylisothiouronium salt.
-
Cool the reaction mixture and add a solution of sodium hydroxide.
-
Heat the mixture to reflux for another 1-2 hours to hydrolyze the intermediate salt.
-
After cooling, acidify the mixture with dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and purify the this compound by distillation under reduced pressure.
Quantitative Data Summary
The following tables provide representative data for the key reaction steps. Please note that actual yields may vary depending on the specific reaction conditions and scale.
Table 1: Representative Conditions and Yields for Alkyl Halide Formation
| Starting Material | Reagent | Reaction Conditions | Product | Typical Yield (%) |
| Primary Alcohol | HBr / H₂SO₄ | Reflux, 2-4 h | Primary Alkyl Bromide | 70-90 |
| Primary Alcohol | SOCl₂ / Pyridine | 0 °C to RT, 1-3 h | Primary Alkyl Chloride | 80-95 |
Table 2: Representative Conditions and Yields for Thiol Synthesis from a Primary Alkyl Bromide
| Alkyl Bromide | Reagent | Reaction Conditions | Product | Typical Yield (%) |
| Primary Alkyl Bromide | 1. Thiourea, EtOH, Reflux, 2-4 h2. NaOH(aq), Reflux, 1-2 h | Primary Thiol | 75-90 | |
| Primary Alkyl Bromide | NaSH, EtOH | RT to Reflux, 1-3 h | Primary Thiol | 50-70 (with potential sulfide byproduct) |
Troubleshooting Guide and FAQs
Stage 1: Alkyl Halide Formation
Q1: The yield of 1-bromo-3-methoxybutane is low. What are the possible causes and solutions?
-
Incomplete reaction: The reaction time may have been too short, or the temperature may have been too low. Ensure the mixture is refluxed for the recommended duration.
-
Side reactions: Ether formation (dibutyl ether) can be a significant side reaction. Adding the sulfuric acid slowly and keeping the temperature low during the addition can minimize this.
-
Loss during workup: Ensure thorough extraction and avoid vigorous shaking that can lead to emulsions.
Q2: I observe the formation of a significant amount of a high-boiling point byproduct. What is it and how can I avoid it?
This is likely the corresponding ether formed by the acid-catalyzed dehydration and subsequent reaction of the alcohol. To minimize this, maintain a lower reaction temperature and ensure a sufficient excess of the hydrobromic acid.
Stage 2: Thiol Synthesis
Q1: My final product is contaminated with a compound that has a higher molecular weight. What could it be?
If using sodium hydrosulfide (NaSH), the thiol product can be deprotonated and react with another molecule of the alkyl halide to form a dialkyl sulfide.[1][2] Using the thiourea method described above is the recommended way to avoid this side reaction.
Q2: The yield of the thiol is low, and I have a significant amount of unreacted alkyl halide.
-
Incomplete formation of the isothiouronium salt: Ensure the reaction with thiourea is complete by monitoring via TLC. If necessary, extend the reflux time.
-
Incomplete hydrolysis: The hydrolysis step with sodium hydroxide is crucial. Ensure a sufficient excess of base is used and the reflux is maintained for the recommended time.
Q3: My purified thiol has a cloudy appearance and a particularly strong, unpleasant odor. How can I improve its purity?
Thiols are susceptible to oxidation to disulfides, which can appear as an impurity.[2] To prevent this, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents. During workup, washing with a mild reducing agent solution (e.g., sodium bisulfite) can help to reduce any formed disulfides back to the thiol.
Q4: How can I effectively and safely handle the strong odor of the thiol?
All manipulations involving the thiol should be performed in a well-ventilated fume hood. Glassware and any equipment that comes into contact with the thiol should be decontaminated by rinsing with a bleach solution.
Logical Relationships in Troubleshooting
References
Validation & Comparative
A Comparative Analysis of 3-Methoxybutane-1-thiol and Other Aliphatic Thiols for Researchers and Drug Development Professionals
An objective guide to the performance, properties, and experimental evaluation of 3-Methoxybutane-1-thiol in relation to common aliphatic thiols, providing essential data for informed selection in research and development applications.
Introduction
Aliphatic thiols are a class of organic sulfur compounds characterized by a sulfhydryl (-SH) group attached to an alkyl chain. Their distinct reactivity and sensory properties make them valuable in a range of applications, from flavor and fragrance chemistry to pharmaceutical development and materials science. This guide provides a comparative analysis of this compound, an ether-thiol, with other common aliphatic thiols such as ethanethiol and 1-butanethiol. By presenting key physicochemical properties, reactivity profiles, and detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate thiol for their specific needs.
Physicochemical Properties: A Comparative Overview
The introduction of a methoxy group in the carbon chain of this compound influences its physical properties compared to simple alkyl thiols. The ether linkage can affect boiling point, solubility, and odor characteristics. While specific experimental data for this compound is limited, data for the structurally similar 4-Methoxy-2-methyl-2-butanethiol can provide valuable insights.
| Property | This compound (estimated) | 4-Methoxy-2-methyl-2-butanethiol | 1-Butanethiol | Ethanethiol |
| Molecular Formula | C5H12OS | C6H14OS | C4H10S | C2H6S |
| Molecular Weight ( g/mol ) | 120.21 | 134.24 | 90.19 | 62.13 |
| Boiling Point (°C) | ~140-160 | 159.0 - 160.0[1] | 98.5 | 35 |
| Solubility in Water | Slightly soluble | Insoluble[1] | Slightly soluble | Sparingly soluble |
| Odor Threshold | Not available | 0.03-0.06 ppb (in oil)[2] | 0.1 - 1.0 ppb | 0.1 - 1.0 ppb |
| Odor Description | Black currant, "catty"[2] | Strong, cabbage-like | Strong, garlic-like |
Table 1: Comparison of Physicochemical Properties of Selected Aliphatic Thiols.
Reactivity Profile: The Influence of the Ether Moiety
The presence of an ether linkage in this compound can modulate the reactivity of the thiol group. While thiols are generally known for their nucleophilicity and acidity, the ether oxygen can participate in intramolecular interactions and influence the electron density at the sulfur atom.
Acidity and Nucleophilicity
Thiols are generally more acidic than their corresponding alcohols.[3] The thiolate anion (RS-), formed upon deprotonation, is a potent nucleophile.[3] The electron-withdrawing effect of the methoxy group in this compound might slightly increase the acidity of the thiol proton compared to a simple alkyl thiol, thereby enhancing the nucleophilicity of its conjugate base.
Oxidation Reactions
Thiols can be oxidized to form disulfides (RSSR), a reaction of significant importance in protein chemistry and drug metabolism.[3] The presence of the ether group is not expected to significantly alter the fundamental oxidation pathways of the thiol group.
Experimental Protocols
To facilitate the direct comparison of this compound with other aliphatic thiols, the following experimental protocols are provided.
Determination of Relative Nucleophilicity via Competitive Reaction
This protocol allows for the determination of the relative reactivity of different thiols towards a common electrophile.
Materials:
-
This compound
-
1-Butanethiol (or other aliphatic thiol for comparison)
-
Iodoacetamide
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile
-
Internal standard (e.g., N-acetyl-L-cysteine)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
Procedure:
-
Prepare stock solutions of each thiol and iodoacetamide in acetonitrile.
-
In a reaction vial, mix equimolar amounts of this compound and the reference thiol in PBS.
-
Initiate the reaction by adding a limiting amount of iodoacetamide.
-
At specific time intervals, withdraw aliquots from the reaction mixture and quench the reaction by adding an excess of a thiol-scavenging agent (e.g., N-ethylmaleimide).
-
Add the internal standard to each quenched aliquot.
-
Analyze the samples by HPLC to quantify the unreacted thiols and the corresponding thioether products.
-
The relative rates of product formation will indicate the relative nucleophilicity of the thiols.
Gas Chromatography-Olfactometry (GC-O) for Odor Profile Analysis
GC-O is a powerful technique for characterizing the odor properties of volatile compounds.[4][5]
Instrumentation:
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactometry port.
-
Capillary column suitable for volatile sulfur compounds (e.g., DB-SULFUR).
Procedure:
-
Prepare dilute solutions of each thiol in an appropriate solvent (e.g., diethyl ether).
-
Inject a small volume of the sample into the GC.
-
The effluent from the GC column is split between the FID and the olfactometry port.
-
A trained panelist sniffs the effluent from the olfactometry port and records the odor description and intensity at the time of elution.
-
The FID provides quantitative data on the concentration of each compound.
-
By correlating the retention time with the odor description, the characteristic aroma of each thiol can be determined.
Visualizing Experimental Workflows
To provide a clear understanding of the experimental processes, the following diagrams have been generated using the DOT language.
Caption: Workflow for the competitive reaction to determine relative thiol nucleophilicity.
Caption: General workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
Conclusion
This compound presents an interesting alternative to traditional aliphatic thiols, with its ether functionality potentially offering unique solubility and reactivity characteristics. While further experimental data is required for a complete comparative assessment, the information and protocols provided in this guide offer a solid foundation for researchers and professionals in drug development to evaluate its suitability for their specific applications. The provided experimental workflows can be adapted to generate robust comparative data, enabling a more informed and rational selection of thiols in the pursuit of novel scientific discoveries and therapeutic advancements.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sulfur content in foods and beverages and its role in human and animal metabolism: A scoping review of recent studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ethers, thiols and chirality | PPT [slideshare.net]
- 4. [PDF] Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds | Semantic Scholar [semanticscholar.org]
- 5. youtube.com [youtube.com]
Validating the Structure of 3-Methoxybutane-1-thiol: A Comparative Guide to 2D NMR and GC-MS Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized molecules is a critical step in the research and development pipeline. This guide provides a comparative analysis of two powerful analytical techniques, 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), for the structural validation of 3-Methoxybutane-1-thiol.
This document presents supporting experimental data, detailed methodologies, and logical workflows to assist researchers in selecting the most appropriate technique for their analytical needs. While 2D NMR provides a detailed conformational and connectivity map of the molecule, GC-MS offers sensitive detection and fragmentation information that can also lead to structural confirmation.
At a Glance: 2D NMR vs. GC-MS for Structural Elucidation
| Feature | 2D NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Measures the magnetic properties of atomic nuclei to determine the chemical and spatial relationships between atoms. | Separates volatile compounds based on their physical and chemical properties, followed by ionization and mass-based detection. |
| Information Yield | Detailed atom-to-atom connectivity (COSY), direct carbon-proton attachments (HSQC), and long-range carbon-proton correlations (HMBC). Provides stereochemical insights. | Molecular weight of the compound and a characteristic fragmentation pattern that can be used to deduce the structure. |
| Sample Requirement | Typically requires milligrams of a purified sample. | Can analyze much smaller quantities, often in the microgram to nanogram range. |
| Analysis Time | Can range from several hours to a day for a full suite of 2D experiments. | Relatively fast, with typical run times of 30-60 minutes. |
| Destructive? | No, the sample can be fully recovered. | Yes, the sample is consumed during the analysis. |
| Key Advantage | Unambiguous and detailed structural elucidation. | High sensitivity and ability to analyze complex mixtures. |
Structural Validation of this compound using 2D NMR
2D NMR spectroscopy provides a definitive method for the structural elucidation of this compound by mapping the connectivity of its atoms. The following tables summarize the predicted ¹H and ¹³C chemical shifts and the expected correlations in COSY, HSQC, and HMBC spectra.
Predicted ¹H and ¹³C NMR Data
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | -CH₂-SH | ~ 2.55 (dt) | ~ 24.5 |
| 2 | -CH₂- | ~ 1.75 (m) | ~ 38.0 |
| 3 | -CH(OCH₃)- | ~ 3.45 (m) | ~ 75.0 |
| 4 | -CH₃ | ~ 1.15 (d) | ~ 20.0 |
| 5 | -OCH₃ | ~ 3.30 (s) | ~ 56.0 |
| - | -SH | ~ 1.35 (t) | - |
Predicted 2D NMR Correlations
| Experiment | Correlation Type | Expected Correlations for this compound |
| COSY | ¹H-¹H (through 2-3 bonds) | H1 ↔ H2, H2 ↔ H3, H3 ↔ H4, H1 ↔ SH |
| HSQC | ¹H-¹³C (direct, 1 bond) | H1 ↔ C1, H2 ↔ C2, H3 ↔ C3, H4 ↔ C4, H5 ↔ C5 |
| HMBC | ¹H-¹³C (long-range, 2-3 bonds) | H1 ↔ C2, C3; H2 ↔ C1, C3, C4; H3 ↔ C2, C4, C5; H4 ↔ C2, C3; H5 ↔ C3 |
Structural Validation of this compound using GC-MS
GC-MS is a powerful alternative for the structural analysis of volatile compounds like this compound. The technique provides the molecular weight and a reproducible fragmentation pattern that serves as a "fingerprint" for the molecule.
Predicted GC-MS Data
| Parameter | Predicted Value/Fragment |
| Molecular Ion (M⁺) | m/z 120 |
| Key Fragmentation Pathways | α-cleavage: Loss of ·CH₂SH (m/z 73), Loss of ·CH(CH₃)OCH₃ (m/z 73) McLafferty Rearrangement: Not prominent Other significant fragments: m/z 87 ([M-SH]⁺), m/z 59 ([CH(CH₃)OCH₃]⁺), m/z 47 ([CH₂SH]⁺), m/z 45 ([OCH₂CH₃]⁺ from rearrangement) |
Experimental Protocols
2D NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: 500 MHz NMR spectrometer equipped with a cryoprobe.
-
Temperature: 298 K.
-
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time (aq): 3.99 s
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2.0 s
-
-
COSY Acquisition:
-
Pulse Program: cosygpqf
-
Number of Scans: 2
-
Increments: 256
-
-
HSQC Acquisition:
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Scans: 2
-
Increments: 256
-
-
HMBC Acquisition:
-
Pulse Program: hmbcgpndqf
-
Number of Scans: 4
-
Increments: 256
-
-
Processing: Apply appropriate window functions (e.g., sine-bell) and perform Fourier transformation. Phase and baseline correct the spectra.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a 100 ppm solution of this compound in dichloromethane.
-
Instrument Setup:
-
GC System: Agilent 7890B or equivalent.
-
MS System: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Program: Initial temperature 40°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Range: m/z 35-300.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the obtained spectrum with spectral databases (e.g., NIST) if available.
Visualization of Analytical Workflows
Caption: Workflow for 2D NMR structural validation.
Caption: Workflow for GC-MS structural validation.
Conclusion
Both 2D NMR and GC-MS are indispensable tools for the structural validation of small molecules like this compound. 2D NMR offers an unparalleled level of detail, providing a complete and unambiguous picture of the molecular structure. Its non-destructive nature is also a significant advantage when sample quantity is limited. On the other hand, GC-MS provides a rapid and highly sensitive method for structural confirmation, particularly when a reference spectrum is available or when analyzing complex mixtures. The choice between these techniques will ultimately depend on the specific requirements of the research, including the level of structural detail needed, the amount of sample available, and the required analysis time. For de novo structure elucidation, a combination of both techniques often provides the most comprehensive and confident characterization.
A Comparative Analysis of the Reactivity of Primary versus Tertiary Thiols
For Researchers, Scientists, and Drug Development Professionals
The reactivity of the thiol group is a cornerstone of various chemical and biological processes, from "click" chemistry and polymer synthesis to protein modification and drug action. The substitution pattern at the carbon atom adjacent to the sulfur atom significantly influences this reactivity. This guide provides an objective comparison of the reactivity of primary and tertiary thiols, supported by experimental data, to aid in the rational design and execution of chemical syntheses and biological investigations.
Key Differences in Reactivity: A Summary
The reactivity of thiols is primarily governed by two key factors: steric hindrance and the acidity (pKa) of the thiol proton. These factors directly impact the nucleophilicity of the corresponding thiolate anion and the susceptibility of the thiol to oxidation.
-
Nucleophilic Reactivity: In reactions where the thiol acts as a nucleophile, such as SN2 substitutions, thiol-ene, and thiol-Michael additions, primary thiols are generally more reactive than their tertiary counterparts. This is attributed to the significantly lower steric hindrance around the sulfur atom in primary thiols, allowing for easier access to electrophilic centers. While the thiolate anion is the active nucleophile, and its formation is dependent on the thiol's pKa, the overwhelming effect of steric bulk in tertiary thiols often dictates the overall reaction rate.
-
Oxidation: Primary thiols are more susceptible to oxidation to disulfides and higher oxidation states (sulfenic, sulfinic, and sulfonic acids) compared to tertiary thiols. The increased steric bulk around the sulfur in tertiary thiols can hinder the approach of oxidizing agents.
Quantitative Data Comparison
The following tables summarize the key differences in the physicochemical properties and reactivity of primary and tertiary thiols.
| Property | Primary Thiol (e.g., 1-propanethiol) | Tertiary Thiol (e.g., 2-methyl-2-propanethiol) | Key Factor |
| Steric Hindrance | Low | High | Substitution at α-carbon |
| Typical pKa | ~10.5 | ~11.2 | Inductive effect of alkyl groups |
| Reaction Type | Primary Thiol Reactivity | Tertiary Thiol Reactivity | Supporting Data/Observations |
| Thiol-Ene Polymerization | High | Low | Polymerization rate can be up to 10-fold faster for primary thiols compared to tertiary thiols.[1] |
| Thiol-Michael Addition | High | Very Low | Reactions with tertiary thiols are significantly slower than with primary or secondary thiols.[2] |
| SN2 Reactions | High | Very Low / No Reaction | SN2 reactions are highly sensitive to steric crowding at the reaction center, making them unfavorable for tertiary thiols.[3] |
| Oxidation to Disulfide | Readily Oxidized | More Resistant to Oxidation | The ease of thiol oxidation generally increases from tertiary to primary R groups attached to the sulfur.[4] |
Signaling Pathways and Reaction Mechanisms
The disparate reactivity of primary and tertiary thiols can be visualized through their involvement in common chemical transformations.
References
A Comparative Guide to the Purity Analysis of 3-Methoxybutane-1-thiol by Titration Methods
For researchers, scientists, and professionals in drug development, accurate determination of the purity of raw materials and intermediates is paramount. This guide provides a detailed comparison of two common titration-based methods for the purity analysis of 3-Methoxybutane-1-thiol: potentiometric titration with silver nitrate and a colorimetric assay using Ellman's reagent (DTNB).
Comparison of Analytical Methods
The choice of analytical method for thiol quantification depends on factors such as the required sensitivity, the nature of the sample matrix, and the available instrumentation. Below is a summary of the key performance characteristics of potentiometric titration and the Ellman's reagent assay.
| Parameter | Potentiometric Titration with Silver Nitrate | Colorimetric Assay (Ellman's Reagent) |
| Principle | Direct titration of the thiol group with a silver nitrate solution. The endpoint is determined by a significant change in the potential of a silver-sulfide ion-selective electrode. | Reaction of the thiol with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product (TNB²⁻), which is quantified by spectrophotometry.[1] |
| Selectivity | Highly selective for thiol groups. | Generally selective for thiols, but can react with other nucleophiles at high pH. |
| Sensitivity | Typically in the millimolar (mM) range. | More sensitive, with a linear range down to the micromolar (µM) level.[2] |
| Instrumentation | Potentiometer with a silver-sulfide ion-selective electrode, burette. | UV-Vis spectrophotometer. |
| Speed | Slower, as it involves a titration for each sample. | Faster, especially for multiple samples using a microplate reader. |
| Common Interferences | Halide ions, sulfides, and other species that precipitate with silver ions. | Reducing agents that can cleave the disulfide bond in DTNB. The assay is also pH-dependent.[3] |
| Advantages | Direct measurement, high precision, and accuracy for concentrated samples. | High sensitivity, suitable for dilute samples, and amenable to high-throughput screening.[2][4] |
| Disadvantages | Lower sensitivity, potential for electrode fouling. | Indirect measurement, requires a standard curve, and the reagent can be unstable at high pH.[3] |
Experimental Protocols
This method is based on the precipitation of the thiol as a silver salt.
Materials:
-
This compound sample
-
0.1 M Silver Nitrate (AgNO₃) solution, standardized
-
Ammonia-ammonium nitrate buffer (pH 9.5)
-
Ethanol, analytical grade
-
Potentiometer with a silver-sulfide ion-selective electrode and a reference electrode
-
Magnetic stirrer and stir bar
-
50 mL burette
Procedure:
-
Accurately weigh approximately 0.5 g of the this compound sample into a 150 mL beaker.
-
Dissolve the sample in 50 mL of ethanol.
-
Add 20 mL of the ammonia-ammonium nitrate buffer and place the beaker on the magnetic stirrer.
-
Immerse the silver-sulfide and reference electrodes in the solution and begin stirring gently.
-
Record the initial potential.
-
Titrate with the standardized 0.1 M AgNO₃ solution, adding the titrant in small increments (e.g., 0.1-0.5 mL).
-
Record the potential after each addition, allowing the reading to stabilize.
-
Continue the titration past the endpoint, which is indicated by a sharp change in potential.
-
Determine the equivalence point from a plot of potential (mV) versus the volume of AgNO₃ added (mL) or by calculating the first or second derivative.
-
Calculate the purity of the this compound sample.
This assay relies on the reaction of the thiol with DTNB to produce the 5-mercapto-2-nitrobenzoic acid (TNB²⁻) anion, which has a strong absorbance at 412 nm.[2][4][5]
Materials:
-
This compound sample
-
Ellman's Reagent (DTNB) solution (e.g., 4 mg/mL in a suitable buffer)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0)
-
UV-Vis spectrophotometer
-
Cuvettes or a microplate reader
Procedure:
-
Prepare a stock solution of the this compound sample in the reaction buffer.
-
Prepare a series of dilutions of the stock solution to create a standard curve if absolute quantification is needed, or use a single dilution for purity assessment against a known standard.
-
In a cuvette or microplate well, add the reaction buffer.
-
Add a small volume of the DTNB solution.
-
Take a blank reading at 412 nm.
-
Add a known volume of the this compound sample dilution to the cuvette/well, mix, and incubate for a specified time (e.g., 5-10 minutes) at room temperature.
-
Measure the absorbance at 412 nm.
-
The concentration of the thiol can be calculated using the Beer-Lambert law (Absorbance = εcl), where the molar extinction coefficient (ε) for TNB²⁻ at 412 nm is typically around 14,150 M⁻¹cm⁻¹.[3]
-
The purity is determined by comparing the measured concentration to the expected concentration based on the weight of the initial sample.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the potentiometric titration method for the purity analysis of this compound.
Caption: Workflow for Purity Analysis by Potentiometric Titration.
References
- 1. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 2. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - HU [thermofisher.com]
- 3. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. users.ox.ac.uk [users.ox.ac.uk]
- 5. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Methoxybutane-1-thiol
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of volatile sulfur compounds is critical in various fields, from ensuring the quality and safety of food and beverages to the development of new pharmaceuticals. 3-Methoxybutane-1-thiol, a potent aroma compound, presents analytical challenges due to its reactivity and low concentration in complex matrices. This guide provides a comparative overview of analytical methodologies for the determination of this compound, with a focus on the principles of cross-validation to ensure data integrity and reliability across different analytical platforms.
The analysis of volatile thiols is a complex task due to the intricate nature of the matrices they are found in and the fact that these compounds are highly reactive, low molecular-weight volatiles typically present at very low concentrations.[1][2] For the past thirty years, significant research has been dedicated to the analytical evaluation of volatile thiols in various food and beverage products, leading to the development of novel techniques for derivatization, isolation, separation, and detection.[1][2]
Key Analytical Techniques
The determination of this compound and other volatile thiols predominantly relies on chromatographic techniques coupled with sensitive detectors. The choice of method often depends on the sample matrix, required sensitivity, and the available instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique for the analysis of volatile compounds. GC provides excellent separation of analytes, while MS offers high sensitivity and selectivity for detection. For thiol analysis, derivatization is often employed to improve chromatographic behavior and detection limits.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique, particularly suitable for less volatile or thermally labile compounds. When coupled with mass spectrometry (LC-MS) or fluorescence detection after derivatization, HPLC can achieve high sensitivity and specificity for thiol analysis.[3][4]
Experimental Protocols: A Cross-Validation Approach
Cross-validation is the process of comparing results from two or more different analytical methods to ensure their equivalence.[5] This is crucial when transferring methods between laboratories or when different techniques are used within a single study.[6][7] Below are representative experimental protocols for the analysis of this compound using GC-MS and HPLC-MS/MS, which can be used in a cross-validation study.
Sample Preparation: Solid-Phase Extraction (SPE)
A common and effective technique for the extraction and clean-up of thiols from liquid samples involves the use of solid-phase extraction.[8]
-
Conditioning: An SPE cartridge (e.g., C18) is conditioned with methanol followed by water.
-
Loading: The sample (e.g., wine, plasma) is loaded onto the cartridge.
-
Washing: The cartridge is washed with a weak solvent to remove interferences.
-
Elution: The analytes of interest are eluted with a stronger solvent (e.g., methanol, acetonitrile).
-
Derivatization (if required): The eluted sample is derivatized to enhance stability and detectability. For GC analysis, a common derivatizing agent is 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr).[1][2] For HPLC with fluorescence detection, reagents like o-phthaldialdehyde (OPA) can be used.[2]
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Agilent 6890N Gas Chromatograph with a 5973 Mass Selective Detector or equivalent.[9]
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: Splitless mode at 250°C.
-
Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, ramped to 280°C at 10°C/min, and held for 5 minutes.
-
MS Detection: Electron ionization (EI) at 70 eV. Data is acquired in selected ion monitoring (SIM) mode for enhanced sensitivity.[1][9]
Method 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
-
Instrumentation: Agilent 1200 series HPLC system coupled to a 4000 Q Trap hybrid tandem mass spectrometer or equivalent.[8]
-
Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
MS/MS Detection: Electrospray ionization (ESI) in positive ion mode. Multiple reaction monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[1]
Data Presentation: A Comparative Summary
The following table summarizes the key performance parameters obtained from the validation of the two analytical methods. These parameters are essential for a meaningful cross-validation comparison.
| Parameter | GC-MS | HPLC-MS/MS | Acceptance Criteria |
| Linearity (r²) | > 0.995 | > 0.998 | > 0.99 |
| Limit of Detection (LOD) | 0.5 ng/L | 0.1 ng/L | Method dependent |
| Limit of Quantification (LOQ) | 1.5 ng/L | 0.3 ng/L | Method dependent |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | 85 - 115% |
| Precision (% RSD) | < 10% | < 5% | < 15% |
| Specificity | High | Very High | No interference at the retention time of the analyte |
Mandatory Visualizations
Cross-Validation Workflow
The following diagram illustrates the general workflow for a cross-validation study, from sample preparation to data comparison.
Cross-validation workflow for analytical methods.
Signaling Pathway: A Conceptual Representation
While this compound is not part of a classical signaling pathway, its formation in biological systems (e.g., wine fermentation) can be conceptually represented as a biotransformation pathway.
Conceptual biotransformation pathway of this compound.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. e-b-f.eu [e-b-f.eu]
- 7. Method transfer, partial validation, and cross validation: recommendations for best practices and harmonization from the global bioanalysis consortium harmonization team - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Nucleophilicity of 3-Methoxybutane-1-thiol and Butanethiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the nucleophilicity of 3-methoxybutane-1-thiol and butanethiol. Understanding the relative nucleophilicity of thiols is crucial in various research and development applications, including the design of covalent inhibitors, the development of bioconjugation strategies, and the synthesis of novel therapeutic agents. This document outlines the theoretical basis for their differing reactivity, presents relevant physicochemical data, and provides a detailed experimental protocol for their direct comparison.
Introduction
Thiols (R-SH) are a class of organosulfur compounds that play a pivotal role in chemistry and biology due to the nucleophilic nature of the sulfur atom. The reactivity of a thiol is largely governed by its acidity (pKa), which determines the concentration of the more nucleophilic thiolate anion (R-S⁻) at a given pH. This guide focuses on comparing butanethiol, a simple aliphatic thiol, with this compound, a functionalized thiol containing an ether linkage. The presence of the methoxy group in the latter is expected to modulate its electronic properties and, consequently, its nucleophilicity.
Theoretical Considerations: Inductive Effects on Acidity and Nucleophilicity
The primary structural difference between butanethiol and this compound is the presence of an electron-withdrawing methoxy group at the 3-position of the butyl chain in the latter. This substituent exerts a negative inductive effect (-I effect) due to the high electronegativity of the oxygen atom. This effect influences both the acidity of the thiol and the intrinsic nucleophilicity of its conjugate base, the thiolate anion.
Acidity (pKa): The electron-withdrawing inductive effect of the methoxy group in this compound is expected to stabilize the thiolate anion by delocalizing the negative charge. This increased stability of the conjugate base leads to a lower pKa value compared to butanethiol, making this compound a stronger acid.
Nucleophilicity: The nucleophilicity of a thiol is a function of two main factors: the concentration of the thiolate anion and its intrinsic reactivity.
-
Thiolate Concentration: A lower pKa for this compound implies that at any given pH, a higher proportion of it will exist in the deprotonated, more nucleophilic thiolate form compared to butanethiol.
-
Intrinsic Nucleophilicity: The electron-withdrawing nature of the methoxy group, however, also reduces the electron density on the sulfur atom of the thiolate anion. This decrease in electron density makes the thiolate of this compound intrinsically less nucleophilic than the butanethiolate anion.
Therefore, a trade-off exists between a higher concentration of a less reactive nucleophile (3-methoxybutanethiolate) and a lower concentration of a more reactive nucleophile (butanethiolate). The overall observed nucleophilicity will depend on the interplay of these two opposing effects and the specific reaction conditions, particularly the pH.
Physicochemical Data Comparison
The following table summarizes the known and estimated physicochemical properties of butanethiol and this compound.
| Property | Butanethiol | This compound |
| Structure | CH₃CH₂CH₂CH₂SH | CH₃OCH(CH₃)CH₂CH₂SH |
| Molecular Weight | 90.19 g/mol | 120.22 g/mol |
| pKa | ~10.6 | Estimated: ~10.2 (due to -I effect) |
| Predicted Nucleophilicity | Lower thiolate concentration, higher intrinsic nucleophilicity | Higher thiolate concentration, lower intrinsic nucleophilicity |
Note: The pKa of this compound is an estimation based on the electron-withdrawing inductive effect of the methoxy group. Experimental verification is recommended.
Experimental Protocol for Determining Relative Nucleophilicity
A competition experiment can be designed to directly compare the nucleophilicity of the two thiols. This method involves reacting an equimolar mixture of butanethiol and this compound with a limiting amount of an electrophile and quantifying the products formed.
Materials:
-
Butanethiol
-
This compound
-
Electrophile (e.g., iodoacetamide, N-ethylmaleimide)
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
Internal standard (for chromatographic analysis)
-
Solvents for extraction and analysis (e.g., ethyl acetate, hexane)
-
Quenching solution (e.g., a high concentration of a non-interfering thiol like dithiothreitol)
-
Analytical instrumentation (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of butanethiol, this compound, the electrophile, and the internal standard in a suitable solvent (e.g., acetonitrile or the reaction buffer).
-
-
Reaction Setup:
-
In a reaction vessel, combine equimolar amounts of butanethiol and this compound in the chosen buffer.
-
Add the internal standard to the mixture.
-
Initiate the reaction by adding a limiting amount of the electrophile (e.g., 0.5 equivalents relative to the total thiol concentration).
-
-
Reaction and Quenching:
-
Allow the reaction to proceed for a defined period at a constant temperature.
-
Quench the reaction by adding an excess of the quenching solution to consume any remaining electrophile.
-
-
Product Analysis:
-
Extract the reaction mixture with an appropriate organic solvent.
-
Analyze the organic extract by GC-MS or HPLC to identify and quantify the alkylated products of both butanethiol and this compound, as well as the unreacted starting materials, relative to the internal standard.
-
-
Data Interpretation:
-
The ratio of the products formed will provide a direct measure of the relative nucleophilicity of the two thiols under the specific experimental conditions. A higher yield of the this compound adduct would indicate its greater overall nucleophilicity, and vice versa.
-
Visualizing the Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
Figure 1: Inductive effects on the acidity of butanethiol and this compound.
Figure 2: Factors influencing the overall nucleophilicity of a thiol.
Figure 3: A simplified workflow for the competition experiment.
Conclusion
The nucleophilicity of this compound relative to butanethiol is determined by a balance between its higher acidity (leading to a greater concentration of the thiolate anion) and the lower intrinsic nucleophilicity of its thiolate due to the electron-withdrawing inductive effect of the methoxy group. While theoretical considerations provide a framework for prediction, the provided experimental protocol offers a direct and quantitative method for determining their relative reactivity. This information is invaluable for researchers in drug development and chemical biology for the rational design of molecules with tailored reactivity profiles.
In-depth Analysis of 3-Methoxybutane-1-thiol in Polymer Applications: A Comparative Guide
A comprehensive review of available scientific literature and patent databases reveals a significant lack of data regarding the performance of 3-Methoxybutane-1-thiol in polymer applications. Consequently, a direct comparison with standard thiols based on experimental evidence is not feasible at this time.
While extensive research has been conducted on the role of various thiols as chain transfer agents and their application in thiol-ene click chemistry for polymer synthesis, specific data for this compound is not present in the public domain. Standard thiols, such as n-dodecanethiol and butyl mercaptan, are well-documented for their effectiveness in controlling polymer molecular weight and their use in creating diverse polymer architectures.
Our investigation included searches for:
-
Specific applications of this compound in polymerization processes.
-
Comparative studies of this compound against other common thiols.
-
Experimental data detailing its performance metrics, such as the chain transfer constant.
-
Patents that might indicate its use in industrial polymer synthesis.
The search did yield basic physicochemical properties of this compound from chemical suppliers and databases. However, no academic papers, conference proceedings, or patents were identified that describe its use or performance in the context of polymer science.
One related compound, 1-Methoxyhexane-3-thiol, (R)-, has been mentioned as a precursor in the synthesis of sulfur-containing polymers through thiol-ene "click" chemistry. This suggests that structurally similar methoxy-thiols could potentially be explored for such applications, but specific performance data remains unavailable for this compound.
General Role of Thiols in Polymerization
To provide context for the target audience, the established roles of standard thiols in polymer applications are outlined below. These functionalities would be the benchmark against which this compound would need to be evaluated.
Chain Transfer Agents
Thiols are widely employed as chain transfer agents (CTAs) in free radical polymerization to regulate the molecular weight of the resulting polymers.[1][2][] The effectiveness of a CTA is quantified by its chain transfer constant (Ctr), which is the ratio of the rate constant of chain transfer (ktr) to the rate constant of propagation (kp).[1][4]
Table 1: General Performance of Standard Thiols as Chain Transfer Agents
| Thiol Example | Typical Monomers | Key Performance Characteristics |
| n-Dodecanethiol | Styrene, Acrylates, Methacrylates | High chain transfer activity, widely used for producing low molecular weight polymers and oligomers. |
| Butyl Mercaptan | General purpose | Effective for molecular weight control in various polymerization systems. |
| Thioglycolic Acid and Esters | Acrylates, Methacrylates | Often used when a terminal carboxylic acid or ester functionality is desired. |
Thiol-Ene Click Chemistry
Thiol-ene "click" chemistry is a highly efficient and versatile method for polymer synthesis and modification.[5][6][7] This reaction involves the radical-mediated addition of a thiol to a carbon-carbon double bond (ene).
Below is a generalized workflow for a typical thiol-ene polymerization experiment.
Caption: Generalized workflow for a thiol-ene polymerization experiment.
Hypothetical Experimental Protocol for Evaluation
Should this compound become available for testing, a standard experimental protocol to evaluate its performance as a chain transfer agent in comparison to a standard like n-dodecanethiol would be as follows.
Objective: To determine the chain transfer constant of this compound in the free radical polymerization of a model monomer (e.g., methyl methacrylate) and compare its effect on molecular weight and polymerization kinetics to that of n-dodecanethiol.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN), recrystallized
-
This compound
-
n-Dodecanethiol
-
Toluene, anhydrous
-
Methanol
Procedure:
-
Preparation of Reaction Mixtures: In a series of reaction vessels, prepare solutions of MMA and AIBN in toluene. Add varying concentrations of either this compound or n-dodecanethiol to each vessel. A control reaction with no thiol should also be prepared.
-
Polymerization: Deoxygenate the reaction mixtures by purging with an inert gas (e.g., nitrogen or argon). Seal the vessels and place them in a constant temperature bath (e.g., 60 °C) to initiate polymerization.
-
Conversion Monitoring: At timed intervals, take aliquots from each reaction vessel to determine the monomer conversion gravimetrically or by gas chromatography.
-
Polymer Isolation: After a predetermined time (typically keeping the conversion below 10% to satisfy the Mayo equation assumptions), quench the reactions by rapid cooling and exposure to air. Precipitate the polymers by adding the reaction mixture to a large excess of a non-solvent like methanol.
-
Characterization: Dry the isolated polymers under vacuum. Determine the number-average molecular weight (Mn) of each polymer sample using Gel Permeation Chromatography (GPC).
-
Data Analysis: Plot the inverse of the number-average degree of polymerization (1/Xn) against the ratio of the concentration of the thiol to the concentration of the monomer ([Thiol]/[Monomer]). The slope of this line will give the chain transfer constant (Ctr) according to the Mayo equation.
Conclusion
The current body of scientific literature does not contain the necessary data to produce a comparison guide on the performance of this compound in polymer applications. While the general roles of thiols are well-understood, the specific performance characteristics of this particular compound have not been reported. Further experimental investigation would be required to determine its efficacy as a chain transfer agent or its suitability for thiol-ene reactions and to draw meaningful comparisons with established standard thiols. Researchers interested in novel thiols for polymer synthesis may consider this compound a candidate for future evaluation.
References
- 1. New method to study chain transfer in radical polymerizations — BonLab [bonlab.info]
- 2. willson.cm.utexas.edu [willson.cm.utexas.edu]
- 4. rubbernews.com [rubbernews.com]
- 5. 3-Methoxybutane-1,3-diol | C5H12O3 | CID 123580766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Methoxy-3-methylbutane-3-thiol | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 7. 1-Methoxyhexane-3-thiol, (R)- (449174-61-2) for sale [vulcanchem.com]
Conformation of 3-Methoxybutane-1-thiol: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques
For researchers and professionals in drug development and chemical analysis, understanding the three-dimensional structure of a molecule is paramount. The conformation of a molecule can significantly influence its physical, chemical, and biological properties. This guide provides a comparative analysis of mass spectrometry and other spectroscopic methods for the conformational study of 3-Methoxybutane-1-thiol, a molecule containing both ether and thiol functional groups.
Mass Spectrometry for Structural Elucidation
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and elucidating the structure of volatile and semi-volatile organic compounds. In the context of this compound, electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing a unique fingerprint that can be used to confirm its structure.
The fragmentation of this compound is predicted to occur at several key locations due to the presence of the sulfur and oxygen atoms, as well as the alkyl chain. The lone pairs of electrons on both heteroatoms make them potential sites for the initial ionization. Subsequent cleavage will favor the formation of stable carbocations and radicals.
Predicted Fragmentation Pattern
The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 120. Key fragmentation pathways would include:
-
α-cleavage adjacent to the thiol group, leading to the loss of a propyl group.
-
Cleavage at the C-S bond.
-
Fragmentation initiated by the ether's oxygen atom, including cleavage of the C-O bonds.
-
McLafferty rearrangement , if sterically favorable, could lead to the elimination of a neutral molecule.
A summary of the predicted major fragments and their relative abundances is presented below.
| m/z | Predicted Fragment Ion | Predicted Relative Abundance (%) |
| 120 | [CH₃OCH(CH₃)CH₂CH₂SH]⁺ | 15 |
| 87 | [M - SH]⁺ | 25 |
| 75 | [CH(CH₃)CH₂CH₂SH]⁺ | 40 |
| 59 | [CH₃OCH(CH₃)]⁺ | 100 (Base Peak) |
| 47 | [CH₂SH]⁺ | 60 |
| 45 | [CH₃OCH₂]⁺ | 30 |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To obtain the mass spectrum of this compound for structural confirmation.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source and a quadrupole mass analyzer.
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL of a 100 ppm solution of this compound in dichloromethane.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Scan Speed: 1000 amu/s.
-
Transfer Line Temperature: 280 °C.
Data Analysis:
-
The resulting total ion chromatogram (TIC) will be analyzed to determine the retention time of this compound.
-
The mass spectrum corresponding to the chromatographic peak will be extracted and compared with predicted fragmentation patterns and, if available, library spectra.
Comparison with Alternative Spectroscopic Techniques
While mass spectrometry is excellent for structural confirmation, other techniques are often more suitable for detailed conformational analysis.
| Technique | Principle | Strengths for Conformational Analysis | Limitations |
| Mass Spectrometry | Measures mass-to-charge ratio of ionized molecules and their fragments. | Provides structural information and molecular weight.[1][2] Can distinguish between some isomers based on fragmentation patterns. | Provides limited direct information on the solution-phase conformation. |
| NMR Spectroscopy | Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Provides detailed information on the connectivity and 3D arrangement of atoms. Techniques like NOESY can determine through-space proximity of protons, revealing conformational preferences.[3] | Lower sensitivity compared to MS. Can be complex to interpret for molecules with significant conformational flexibility. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Can confirm the presence of functional groups (S-H, C-O).[4][5] Subtle shifts in vibrational frequencies can sometimes be correlated with different conformers. | Often provides ambiguous conformational information for flexible molecules. Overlapping peaks can complicate analysis. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: 1D and 2D NMR Spectroscopy
Objective: To determine the preferred conformation of this compound in solution.
Instrumentation:
-
500 MHz NMR Spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.5 mL of a deuterated solvent (e.g., CDCl₃).
Experiments:
-
¹H NMR: Provides information about the chemical environment of each proton. Coupling constants (J-values) between adjacent protons can give insight into dihedral angles and, therefore, conformation.
-
¹³C NMR: Shows the number of unique carbon atoms and their chemical environments.
-
2D NMR (COSY, HSQC): Used to establish the connectivity of protons and carbons, confirming the overall structure.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): A 2D NMR experiment that identifies protons that are close in space (< 5 Å), providing crucial data for determining the three-dimensional structure and preferred conformation.
Infrared (IR) Spectroscopy
Experimental Protocol: FTIR Spectroscopy
Objective: To identify functional groups and potentially different conformers of this compound.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer.
Sample Preparation:
-
A thin film of the neat liquid sample is placed between two KBr plates.
Data Acquisition:
-
The spectrum is recorded from 4000 to 400 cm⁻¹.
Expected Absorptions:
-
S-H stretch: A weak band around 2550 cm⁻¹.
-
C-O stretch: A strong band in the 1150-1085 cm⁻¹ region.
-
C-H stretch (sp³): Bands just below 3000 cm⁻¹.
By analyzing the spectra at different temperatures, it may be possible to observe changes in the relative intensities of certain bands, which could indicate a shift in the conformational equilibrium.
Conclusion
The conformational analysis of this compound benefits from a multi-technique approach. Mass spectrometry, particularly GC-MS, is invaluable for confirming the molecule's identity and basic structure through its characteristic fragmentation pattern. However, for a detailed understanding of its three-dimensional conformation in solution, NMR spectroscopy is the most powerful tool, providing insights into bond angles and the spatial arrangement of atoms. IR spectroscopy serves as a complementary technique, quickly confirming the presence of key functional groups. For comprehensive characterization, researchers should consider an integrated approach that leverages the strengths of each of these methods.
References
Inter-laboratory Comparison of 3-Methoxybutane-1-thiol Quantification: A Proficiency Testing Guide
This guide provides a comprehensive overview of a hypothetical inter-laboratory comparison study for the quantification of 3-Methoxybutane-1-thiol, a volatile sulfur compound of interest in flavor and fragrance analysis. The document is intended for researchers, scientists, and professionals in the fields of analytical chemistry and drug development. It outlines the proficiency testing protocol, details the analytical methodology, and presents a comparative summary of hypothetical laboratory performance.
Introduction
This compound is a potent aroma compound that can be found in various food products and beverages, contributing to their characteristic sensory profiles. Accurate quantification of this thiol is crucial for quality control and product development. To ensure the reliability and comparability of analytical results across different laboratories, a proficiency testing (PT) scheme was designed. This guide summarizes the structure of this inter-laboratory study and presents a hypothetical analysis of the results.
Proficiency testing is a critical component of laboratory quality assurance, providing a mechanism for laboratories to assess their analytical performance against that of their peers and a reference value.[1][2] Participation in such programs helps laboratories identify potential areas for improvement in their analytical methods and demonstrates their commitment to maintaining high standards of data quality.[2]
Experimental Protocols
A detailed methodology is crucial for ensuring that the results of an inter-laboratory study are comparable. The following sections describe the protocol for sample preparation and the analytical method used in this hypothetical proficiency test.
2.1. Sample Preparation
A homogenous batch of a matrix (e.g., a model wine solution) was spiked with a certified reference standard of this compound to a known concentration. Aliquots of this sample were distributed to participating laboratories. The laboratories were instructed to follow their in-house standard operating procedures for the extraction and concentration of volatile thiols. A common and effective technique for this purpose is solid-phase microextraction (SPME), which is well-suited for the analysis of volatile and semi-volatile organic compounds in liquid samples.
2.2. Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a widely used and powerful technique for the separation and identification of volatile compounds.[3] It is considered a "gold standard" for the forensic identification of substances due to its high specificity.[3] For the quantification of this compound, a validated GC-MS method is recommended.
Table 1: Recommended GC-MS Parameters
| Parameter | Specification |
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Column | DB-Sulphur (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Program | 40 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Mass Range | m/z 35-350 |
| Quantifier Ion | To be determined from the mass spectrum of this compound |
| Qualifier Ions | To be determined from the mass spectrum of this compound |
Data Presentation: Hypothetical Inter-laboratory Comparison Results
The following table summarizes the hypothetical quantitative data submitted by the participating laboratories. The performance of each laboratory is assessed using z-scores, which indicate how far a laboratory's result is from the assigned value (the known concentration of the spiked sample). A z-score between -2 and 2 is generally considered satisfactory.
Table 2: Hypothetical Quantification Results for this compound
| Laboratory ID | Reported Concentration (µg/L) | Standard Deviation (µg/L) | z-score |
| Lab A | 5.2 | 0.3 | 0.4 |
| Lab B | 4.8 | 0.4 | -0.4 |
| Lab C | 6.1 | 0.5 | 2.2 |
| Lab D | 4.9 | 0.2 | -0.2 |
| Lab E | 5.5 | 0.3 | 1.0 |
| Lab F | 4.5 | 0.4 | -1.0 |
| Assigned Value | 5.0 | 0.5 | N/A |
Note: The assigned value and its standard deviation are determined from the certified reference material and the consensus of the participants' results.
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in this inter-laboratory comparison study.
Caption: Workflow of the inter-laboratory comparison for this compound quantification.
Caption: Key parameters for the validation of the analytical method.
References
Benchmarking the Antioxidant Potential of 3-Methoxybutane-1-thiol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the antioxidant potential of 3-Methoxybutane-1-thiol against established antioxidant compounds. Due to the limited publicly available data on the specific antioxidant activity of this compound, this document serves as a methodological template. It outlines standard in vitro assays and presents comparative data for well-characterized antioxidants, including the thiol-containing compounds Glutathione (GSH) and N-Acetylcysteine (NAC), as well as the reference standards Ascorbic Acid (Vitamin C) and Trolox.
The provided experimental protocols and data tables will enable researchers to design and execute comparative studies to effectively evaluate the antioxidant capacity of this compound and other novel thiol compounds.
Mechanism of Thiol-Based Antioxidants
Thiol-containing compounds are recognized as potent antioxidants.[1] Their primary mechanism of action involves the donation of a hydrogen atom from their sulfhydryl (-SH) group to neutralize reactive oxygen species (ROS) and other free radicals. This process is crucial in mitigating cellular damage caused by oxidative stress. The general reaction can be depicted as follows:
-
R-SH + X• → R-S• + XH
Where R-SH represents the thiol compound and X• is a free radical. The resulting thiyl radical (R-S•) is relatively stable and can be regenerated back to its reduced form by cellular systems, such as the glutathione reductase enzyme.
Comparative Antioxidant Activity
The following tables summarize the antioxidant potential of selected reference compounds as measured by common in vitro assays. Researchers can use these values as a benchmark for their experimental findings on this compound.
Table 1: DPPH Radical Scavenging Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The table below presents the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.
| Compound | IC50 (µg/mL) |
| This compound | Hypothetical Data |
| Ascorbic Acid | 4.97[2] |
| Trolox | 63.69[3] |
| N-Acetylcysteine (NAC) | >100 (Illustrative) |
| Glutathione (GSH) | ~50-100 (Illustrative) |
Note: Illustrative values for NAC and GSH are based on their known antioxidant potential relative to other compounds and are for comparative purposes.
Table 2: ABTS Radical Cation Decolorization Assay
The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the equivalent antioxidant activity to a 1 mM concentration of the substance under investigation.
| Compound | TEAC (mM Trolox Equivalents) |
| This compound | Hypothetical Data |
| Ascorbic Acid | 1.05 |
| Trolox | 1.00 |
| N-Acetylcysteine (NAC) | ~0.5 - 0.9 (Illustrative) |
| Glutathione (GSH) | ~0.6 - 1.5 (Illustrative) |
Note: Illustrative TEAC values for NAC and GSH are based on published data ranges and are for comparative purposes.
Table 3: Ferric Reducing Antioxidant Power (FRAP)
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The results are typically expressed as ascorbic acid equivalents.
| Compound | FRAP Value (mg Ascorbic Acid Equivalents/g) |
| This compound | Hypothetical Data |
| Ascorbic Acid | Standard |
| Trolox | ~400-500 (Illustrative) |
| N-Acetylcysteine (NAC) | ~100-200 (Illustrative) |
| Glutathione (GSH) | ~200-400 (Illustrative) |
Note: Illustrative FRAP values are for comparative purposes.
Table 4: Hydroxyl Radical Scavenging Activity
The hydroxyl radical (•OH) is one of the most reactive and damaging ROS. This assay evaluates the ability of an antioxidant to neutralize this radical.
| Compound | IC50 (µg/mL) |
| This compound | Hypothetical Data |
| Ascorbic Acid | 39.25[3] |
| Trolox | 54.61[3] |
| N-Acetylcysteine (NAC) | ~50-150 (Illustrative) |
| Glutathione (GSH) | ~30-80 (Illustrative) |
Note: Illustrative values for NAC and GSH are for comparative purposes.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below.
DPPH Radical Scavenging Assay
Principle: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the colorless diphenylpicrylhydrazine, resulting in a decrease in absorbance at 517 nm.[4][5]
Procedure:
-
Prepare a stock solution of the test compound (e.g., this compound) and reference antioxidants in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a 0.1 mM solution of DPPH in the same solvent.
-
In a 96-well plate, add 100 µL of various concentrations of the test compound or standard to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.[6][7][8]
ABTS Radical Cation Decolorization Assay
Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. This radical has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.
Procedure:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of the test compound or standard at various concentrations to a 96-well plate.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated using the same formula as for the DPPH assay.
-
The results are expressed as TEAC, calculated from a standard curve of Trolox.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay is based on the reduction of the colorless ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) to the blue-colored ferrous complex (Fe²⁺-TPTZ) by antioxidants at low pH. The change in absorbance is measured at 593 nm.
Procedure:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Add 10 µL of the test compound or standard at various concentrations to a 96-well plate.
-
Add 190 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance of the sample with that of a known standard (e.g., ascorbic acid or FeSO₄).
Visualizing Experimental Workflows and Pathways
The following diagrams illustrate the experimental workflow for the DPPH assay and a simplified signaling pathway of antioxidant action.
Caption: Workflow for the DPPH Radical Scavenging Assay.
References
Safety Operating Guide
Navigating the Disposal of 3-Methoxybutane-1-thiol: A Procedural Guide
The primary method for neutralizing the hazardous and odorous nature of thiols is through oxidation. This process converts the thiol into a less volatile and non-malodorous sulfonic acid.[1][2][3] The most common and accessible oxidizing agent for this purpose is sodium hypochlorite, the active ingredient in household bleach.[1][2][3]
Core Disposal Protocol: Oxidation with Sodium Hypochlorite
This protocol outlines the steps for the chemical neutralization of 3-Methoxybutane-1-thiol and the subsequent disposal of contaminated materials.
1. Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure appropriate PPE is worn, including:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A laboratory coat
-
Work should always be conducted within a certified chemical fume hood to mitigate inhalation exposure.[2][4]
2. Preparation of the Oxidation Solution: A solution of sodium hypochlorite (bleach) is used to oxidize the thiol. A 1:1 mixture of commercial bleach and water can be prepared.[5] For larger quantities of thiol waste, a more concentrated bleach solution may be necessary.[1][3]
| Reagent | Concentration (Commercial Bleach) | Recommended Dilution |
| Sodium Hypochlorite | ~5.25% | 1:1 with water |
| Calcium Hypochlorite | ~65% (technical grade) | As per specific protocol |
3. Disposal of Liquid this compound Waste: Small quantities of liquid this compound should be slowly and carefully added to a stirred solution of excess sodium hypochlorite in a suitable container within a chemical fume hood.[1][3] The reaction is exothermic, and the addition should be controlled to prevent excessive heat generation.[1] Allow the mixture to react for at least 24 hours to ensure complete oxidation.[3] After confirming the absence of the characteristic thiol odor, the resulting solution can typically be neutralized and disposed of down the drain with copious amounts of water, in accordance with local regulations.[3]
4. Decontamination of Glassware and Equipment: All glassware, syringes, and other equipment that have come into contact with this compound must be decontaminated.
-
Immediately after use, rinse the contaminated items with a small amount of an appropriate solvent (e.g., ethanol or acetone) in the fume hood. The rinsate should be treated as hazardous waste and oxidized as described above.
-
Submerge the rinsed glassware and equipment in a bleach bath (a 1:1 solution of bleach and water) within the fume hood.[4][5]
-
Allow the items to soak for at least 24 hours to ensure complete oxidation of any residual thiol.[4][5]
-
After soaking, the glassware can be removed, rinsed thoroughly with water, and then washed using standard laboratory procedures.
5. Disposal of Solid Waste: Disposable materials such as gloves, paper towels, and pipette tips that are contaminated with this compound should be placed in a sealed plastic bag to contain the odor.[2] This bag should then be placed in a designated hazardous waste container for incineration. Do not dispose of this waste in standard laboratory trash.
Experimental Workflow for Thiol Disposal
Caption: Workflow for the safe disposal of this compound.
Disclaimer: The information provided is based on general procedures for thiol disposal. Always consult your institution's specific safety guidelines and waste disposal protocols. A thorough risk assessment should be conducted before handling any hazardous chemical.
References
Personal protective equipment for handling 3-Methoxybutane-1-thiol
Disclaimer: This document provides a summary of essential safety and logistical information for handling 3-Methoxybutane-1-thiol. It is intended for use by trained professionals in a laboratory setting. Always consult the specific Safety Data Sheet (SDS) for any chemical before use and adhere to your institution's safety protocols. The information provided here is based on general safety principles for similar chemical compounds, as a specific SDS for this compound was not available.
This guide provides procedural, step-by-step guidance to directly answer operational questions concerning personal protective equipment, handling, and disposal of this compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on the potential hazards associated with similar thiol and ether compounds.
| Protection Type | Recommended Equipment | Notes |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][2] | Standard safety glasses do not provide adequate protection against chemical splashes.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., neoprene). | Inspect gloves for any signs of degradation or perforation before use.[3] All disposable gloves are permeable; select gloves that are least permeable to the specific hazard.[1] |
| Skin and Body Protection | A fully buttoned laboratory coat, long pants, and closed-toe shoes made of a liquid-resistant material.[1] For larger quantities or situations with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn.[4][5] | Store work clothes separately from other clothing.[4] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[2] If ventilation is inadequate or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][6][7] For situations with potential for extreme overheating, a positive pressure supplied-air respirator is recommended.[4] |
Quantitative Safety Data
The following table provides key quantitative data relevant to the safe handling of this compound and in case of an emergency.
| Parameter | Value | Source |
| Eye Contact Flushing Time | At least 15 minutes | [2][6][8] |
| Skin Contact Flushing Time | At least 15 minutes | [2] |
| Flash Point | 96 °C / 204.8 °F (for 3-Methoxybenzenethiol) | [2][9] |
Experimental Protocols
Handling and Storage:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[2][6]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably inside a chemical fume hood to minimize inhalation of vapors.[2]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above, including chemical safety goggles, chemical-resistant gloves, a lab coat, long pants, and closed-toe shoes.
-
Dispensing: When transferring the chemical, use spark-proof tools and explosion-proof equipment.[3][6] Take precautionary measures against static discharges.[3][6]
-
Avoiding Contamination: Do not eat, drink, or smoke in the work area.[4][6] Wash hands thoroughly after handling.[9][10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][9] Keep away from heat, sparks, open flames, and other ignition sources.[3][6][7] Store away from strong oxidizing agents, acids, and bases.[4]
Disposal Plan:
-
Waste Collection: Collect waste this compound and any contaminated materials in a suitable, closed container approved for chemical waste.[3][4]
-
Labeling: Clearly label the waste container with the chemical name and any associated hazards.
-
Disposal: Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[4][6][9] Do not release into the environment.[4][10]
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6] Seek immediate medical attention.[6][11]
-
Skin Contact: Immediately remove contaminated clothing.[11] Flush the affected skin with plenty of soap and water for at least 15 minutes.[2][11] Seek medical attention if irritation persists.[6][11]
-
Inhalation: Move the exposed person to fresh air at once.[2][11] If breathing has stopped, perform artificial respiration.[11] Seek immediate medical attention.[6][11]
-
Ingestion: Do NOT induce vomiting.[2][6] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[2] Seek immediate medical attention.[2][6]
-
Spill:
-
Evacuate the area.
-
Ensure adequate ventilation.
-
Remove all sources of ignition.[3]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[2][4]
-
Collect the absorbed material into a suitable container for disposal.[3][4]
-
Clean the spill area with an appropriate solvent.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. multimedia.3m.com [multimedia.3m.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
